Product packaging for 1H-imidazole-2-carbaldehyde(Cat. No.:CAS No. 10111-08-7)

1H-imidazole-2-carbaldehyde

Cat. No.: B121022
CAS No.: 10111-08-7
M. Wt: 96.09 g/mol
InChI Key: XYHKNCXZYYTLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-imidazole-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O and its molecular weight is 96.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O B121022 1H-imidazole-2-carbaldehyde CAS No. 10111-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHKNCXZYYTLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143736
Record name 1H-Imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10111-08-7
Record name Imidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10111-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010111087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-imidazole-2-carbaldehyde from Glyoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-imidazole-2-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science, finding application as a precursor to a wide range of pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its synthesis originating from glyoxal (B1671930). The core of this process is a two-step reaction sequence rooted in the principles of the Debus-Radziszewski imidazole (B134444) synthesis. Initially, imidazole is formed from the reaction of glyoxal with an ammonia (B1221849) source. Subsequently, the newly formed imidazole reacts with a second equivalent of glyoxal to yield the target this compound. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

The imidazole moiety is a cornerstone in the architecture of numerous biologically active molecules, including the essential amino acid histidine. Consequently, the synthesis of functionalized imidazoles is of paramount importance in drug discovery and development. This compound, with its reactive aldehyde group, serves as a versatile intermediate for the elaboration of more complex molecular scaffolds. While various synthetic routes to this compound exist, the use of the readily available and inexpensive precursor, glyoxal, presents an attractive and environmentally conscious approach. This guide focuses specifically on the synthesis pathway that utilizes glyoxal as the primary carbon source for both the imidazole ring and its C2-aldehyde substituent.

Reaction Mechanism and Pathway

The synthesis of this compound from glyoxal is not a direct, one-pot reaction but rather a sequential process. The overall transformation can be dissected into two principal stages:

  • Formation of the Imidazole Ring: This step involves the condensation of glyoxal with a source of ammonia. While the classical Debus-Radziszewski synthesis often employs an aldehyde in addition to the dicarbonyl compound, studies have shown that imidazole itself can be formed from the self-reaction of glyoxal in the presence of ammonia.[1][2]

  • C2-Formylation of Imidazole: The imidazole generated in the first stage then acts as a nucleophile, reacting with a second molecule of glyoxal to introduce the formyl group at the C2 position. The yield of this subsequent cross-reaction has been reported to be nearly quantitative under optimal conditions.[1][2]

The proposed mechanism for the initial imidazole formation involves the formation of a diimine intermediate from the reaction of glyoxal with two equivalents of ammonia. This intermediate then undergoes cyclization and subsequent dehydration to yield the aromatic imidazole ring.[3]

The subsequent formylation at the C2 position proceeds via nucleophilic attack of the C2 carbon of the imidazole ring on one of the carbonyl groups of a second glyoxal molecule.

reaction_pathway cluster_step1 Step 1: Imidazole Formation cluster_step2 Step 2: C2-Formylation glyoxal1 Glyoxal diimine Diimine Intermediate glyoxal1->diimine + 2 NH3 ammonia Ammonia (NH3) ammonia->diimine glyoxal2 Glyoxal product This compound glyoxal2->product imidazole 1H-Imidazole diimine->imidazole Cyclization & Dehydration imidazole->product + Glyoxal

Fig. 1: Overall reaction pathway for the synthesis of this compound from glyoxal.

Experimental Protocols

The following protocols are compiled based on adaptations of the Radziszewski reaction and studies on imidazole formation in aqueous media.[1][2][4]

Materials and Reagents
Step 1: Synthesis of 1H-Imidazole

This procedure focuses on the formation of the imidazole ring from glyoxal and ammonia.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an aqueous solution of glyoxal with an excess of an ammonium salt, such as ammonium acetate, in water. A molar ratio of 1:3 to 1:4 of glyoxal to ammonium salt is recommended. The reaction can be performed at neutral pH.[1][2]

  • Reaction Conditions: Stir the mixture at room temperature. The formation of imidazole can be monitored by techniques such as ¹H-NMR or UV-Vis spectroscopy.[1][2] For preparative scale, gentle heating (e.g., 40-60 °C) may be employed to increase the reaction rate, although this may also promote side reactions.

  • Work-up and Isolation: As the yield of imidazole from the self-reaction of glyoxal can be low and dependent on the initial glyoxal concentration, for a preparative synthesis, it is often more practical to proceed directly to the next step without isolating the intermediate imidazole if the reaction is performed in a way that minimizes side products.[1][2] If isolation is desired, the reaction mixture can be neutralized and extracted with an organic solvent.

Step 2: Synthesis of this compound

This step involves the reaction of the pre-formed imidazole with an additional equivalent of glyoxal.

  • Reaction Setup: To the aqueous solution containing the in-situ generated imidazole from Step 1, add a second equivalent of a 40% aqueous glyoxal solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the formylation can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods. The yield of this cross-reaction is reported to be close to unity.[1][2]

  • Work-up and Purification: a. Upon completion of the reaction, neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases. b. The aqueous phase is then extracted multiple times with ethyl acetate. c. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. d. The crude product is then purified by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to afford this compound as a solid.[5]

experimental_workflow start Start step1 Step 1: Imidazole Synthesis (Glyoxal + Ammonia Source) start->step1 step2 Step 2: C2-Formylation (Add second equivalent of Glyoxal) step1->step2 neutralization Neutralization (Sodium Bicarbonate) step2->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography) evaporation->purification product Pure this compound purification->product

Fig. 2: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

ParameterStep 1: Imidazole FormationStep 2: C2-Formylation
Key Reactants Glyoxal, Ammonium Salt1H-Imidazole, Glyoxal
Solvent WaterWater
Temperature Room TemperatureRoom Temperature
pH NeutralNeutral
Reported Yield Variable, >10% for [Glyoxal]₀ < 0.1 M[1]Close to unity[1][2]

Table 2: Spectroscopic Data for this compound [6][7][8]

Spectroscopic Technique Characteristic Data
¹H NMR (DMSO-d₆, δ in ppm) 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[6]
¹³C NMR (DMSO-d₆, δ in ppm) 181.66 (CHO), 146.09 (C2), Imidazole ring carbons
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 96.03
Infrared (IR, cm⁻¹) ~3100 (N-H stretch), ~1680 (C=O stretch), ~1500 (C=N stretch)

Alternative Synthetic Strategies

For a comprehensive understanding, it is pertinent to mention other established methods for the synthesis of this compound, which may be suitable depending on the available starting materials and desired scale.

  • Multi-step Synthesis from Imidazole: A well-documented route involves the protection of the imidazole nitrogen, followed by lithiation at the C2 position and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF).[5]

  • Oxidation of 2-Hydroxymethylimidazole: If 2-hydroxymethylimidazole is readily available, it can be oxidized to the corresponding aldehyde using various oxidizing agents.[5]

  • Vilsmeier-Haack Reaction: Direct formylation of the imidazole ring can be achieved using the Vilsmeier-Haack reagent (POCl₃/DMF), although this may require protection of the imidazole nitrogen to avoid side reactions.[5]

Conclusion

The synthesis of this compound from glyoxal represents a resourceful and atom-economical approach, leveraging a simple C2 building block for the construction of a valuable heterocyclic intermediate. The two-step mechanism, involving the initial formation of the imidazole ring followed by a highly efficient C2-formylation, provides a clear pathway for its synthesis. While the yield of the initial imidazole formation from glyoxal self-reaction can be modest, the subsequent formylation step is highly effective. This guide provides the necessary theoretical background and practical details to enable researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively produce this important compound. Further optimization of the initial imidazole synthesis step could lead to an even more efficient overall process.

References

1H-imidazole-2-carbaldehyde basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-imidazole-2-carbaldehyde: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as 2-formylimidazole), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The document details its fundamental chemical and physical properties, structure, synthesis, and reactivity, with a focus on data-driven insights and practical experimental methodologies.

This compound is an organic compound featuring an imidazole (B134444) ring substituted with a carbaldehyde group at the C2 position.[1] The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms.[2] Its structure is characterized by the potential for prototropic tautomerism, where the proton on the nitrogen atom can shift between the N1 and N3 positions. This dynamic equilibrium is a critical aspect of its chemical behavior and biological interactions.[3]

Caption: Chemical structure of this compound.

A significant structural feature is prototropic tautomerism, where the acidic proton can reside on either nitrogen atom (N1 or N3), leading to two distinct but rapidly interconverting tautomers.[3] This equilibrium can be influenced by substituents, solvent, and temperature.[3]

Tautomerism cluster_1H 1H-tautomer cluster_3H 3H-tautomer struct1 H-N1-C5=C4-N3=C2(-CHO) struct2 N1=C5-C4=N3-H-C2(-CHO) struct1->struct2 Proton Transfer synthesis_workflow Workflow for Direct Formylation Synthesis start 2-Bromo-1H-imidazole in THF step1 Add i-PrMgCl at 0°C start->step1 step2 Add n-BuLi below 20°C step1->step2 Forms Grignard Reagent step3 Add dry DMF step2->step3 Forms Lithiated Intermediate step4 Aqueous Quench & Extraction step3->step4 Formylation end_product Purified this compound step4->end_product Purification reactivity_diagram Key Reactions of this compound start This compound product1 Schiff Base start->product1 product2 1H-imidazole-2-carboxylic acid start->product2 reagent1 + R-NH₂ (e.g., Amino Acid) reagent1->product1 Condensation reagent2 + H₂O₂ reagent2->product2 Oxidation PTP1B_Pathway Mechanism of PTP1B Inhibition cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds P_IR Phosphorylated IR (Active) IR->P_IR activates P_IR->IR dephosphorylates (inactivates) Response Cellular Response (Glucose Uptake) P_IR->Response triggers PTP1B PTP1B PTP1B->IR Inhibitor 1H-imidazole- 2-carbaldehyde Inhibitor->PTP1B inhibits

References

A Comprehensive Spectroscopic Guide to 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 1H-imidazole-2-carbaldehyde, a pivotal heterocyclic aldehyde in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The presence of tautomers and the potential for hydrate (B1144303) formation in certain solvents can lead to complex spectra.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aldehyde proton, the two imidazole (B134444) ring protons, and the N-H proton. Chemical shifts can vary depending on the solvent and concentration.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Notes
Aldehyde (-CHO)~9.63Singlet-The chemical shift of this proton is highly characteristic.
Imidazole Ring (H4/H5)~7.15 - 7.45Doublet, Doublet~1.2Two distinct signals are typically observed for the non-equivalent ring protons.[1]
Imidazole Ring (N-H)Broad signal--Often a broad signal due to exchange; its position is solvent-dependent.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal.

Carbon Assignment Chemical Shift (δ) in ppm (DMSO-d₆) Notes
Aldehyde (C=O)~181.3The downfield chemical shift is characteristic of an aldehyde carbonyl carbon.[2]
Imidazole Ring (C2)~145.6Carbon atom to which the aldehyde is attached.[2]
Imidazole Ring (C4)~122.7One of the two non-equivalent methine carbons in the imidazole ring.[2]
Imidazole Ring (C5)~131.9The other non-equivalent methine carbon in the imidazole ring.[2]

1.3. Experimental Protocol: NMR Spectroscopy

  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.[1]

  • Procedure:

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]

    • ¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-dimensional ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

    • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity.[1]

    • Data Processing: The acquired free induction decays (FIDs) are processed using a Fourier transform, followed by phase and baseline correction.

    • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in this compound.

2.1. IR Spectral Data

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (imidazole)~3100Medium-Broad
C-H Stretch (aromatic)~3000-3100Medium
C=O Stretch (aldehyde)~1685Strong
C=N Stretch (imidazole ring)~1580Medium-Strong
C=C Stretch (imidazole ring)~1400-1475Medium-Strong

2.2. Experimental Protocol: IR Spectroscopy

  • Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure (Attenuated Total Reflectance - ATR):

    • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to correct for atmospheric CO₂ and H₂O.[3]

    • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.[3]

    • Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[3]

    • Data Processing: The final IR spectrum is generated by automatic subtraction of the background spectrum from the sample spectrum.[3]

  • Procedure (KBr Pellet):

    • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

    • Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is used for correction.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₄H₄N₂O and a molecular weight of approximately 96.09 g/mol .[4]

3.1. Mass Spectrometry Data

m/z Value Relative Intensity Proposed Fragment Ion Notes
96High[M]⁺Molecular ion peak.[5]
95Moderate[M-H]⁺Loss of a hydrogen atom.[1]
68High[M-CO]⁺Loss of carbon monoxide, a characteristic fragmentation of aldehydes.[1]

3.2. Experimental Protocol: Mass Spectrometry

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[1]

  • Procedure:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) interface.[1]

    • Ionization: Electron ionization is performed at a standard energy of 70 eV.[1]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR Functional_Groups Functional Group Identification (C=O, N-H) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure_Elucidation Structural Information (Connectivity, Protons) H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazole-2-carbaldehyde is a pivotal heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its unique chemical architecture, featuring a reactive aldehyde group attached to an electron-rich imidazole (B134444) ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the imidazole ring. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the imidazole moiety can participate in substitutions and influence the reactivity of the aldehyde. Understanding these mechanistic pathways is crucial for the rational design and synthesis of novel imidazole-containing compounds with desired pharmacological or material properties.

Core Reaction Mechanisms

The chemical behavior of this compound is multifaceted, with reactions targeting the aldehyde functionality, the imidazole ring, or both in concert. The primary mechanisms include nucleophilic additions to the carbonyl group, condensation reactions to form imines (Schiff bases) and related derivatives, oxidation of the aldehyde to a carboxylic acid, and more complex transformations such as participation in multicomponent reactions.

Nucleophilic Addition to the Carbonyl Group

The aldehyde group in this compound is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. This reactivity is influenced by the electronic properties of the imidazole ring. In aqueous media, the aldehyde can exist in equilibrium with its hydrate (B1144303) form, a geminal diol, although the aldehyde form is generally predominant.[1][2] The addition of stronger nucleophiles, such as alcohols or organometallic reagents, proceeds more readily.

For instance, in the presence of ethanol, 1H-imidazole-2-carbaldehydes can undergo a decarbonylation reaction, which is initiated by the nucleophilic attack of the alcohol on the carbonyl carbon to form a hemiacetal intermediate.[3]

Figure 1: Decarbonylation of this compound in ethanol.

Condensation Reactions: Schiff Base and Oxime Formation

A prominent reaction of this compound is its condensation with primary amines to form imines, commonly known as Schiff bases.[4] This reaction is fundamental in the synthesis of various ligands for coordination chemistry and bioactive molecules. The reaction proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.

A related and synthetically important transformation is the reaction with hydroxylamine (B1172632) to produce this compound oxime.[5][6] This oxime is a valuable precursor for the synthesis of other heterocyclic compounds, such as 1,2,4-oxadiazoles.[6]

Schiff_Base_Formation cluster_main Condensation Reaction Mechanism Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ Amine R-NH₂ (e.g., Hydroxylamine) Imine Imine/Oxime Product Carbinolamine->Imine - H₂O Water H₂O Oxidation_Reaction cluster_oxidation Oxidation of Aldehyde Aldehyde This compound Carboxylic_Acid 1H-imidazole-2-carboxylic acid Aldehyde->Carboxylic_Acid [O] (e.g., H₂O₂) Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Bromo-1H-imidazole in THF at 0°C add_iprmgcl Add i-PrMgCl start->add_iprmgcl stir1 Stir for 5 min add_iprmgcl->stir1 add_nbuli Add n-BuLi (keep below 20°C) stir1->add_nbuli stir2 Stir for 30 min add_nbuli->stir2 add_dmf Add DMF, warm to 20°C stir2->add_dmf complete_reaction Add more DMF add_dmf->complete_reaction quench Quench with water complete_reaction->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Flash Chromatography extract->purify end_product End: this compound purify->end_product

References

The Versatile Scaffold: 1H-Imidazole-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 1H-imidazole-2-carbaldehyde has emerged as a highly versatile and valuable building block in medicinal chemistry. Its inherent reactivity and the privileged structural nature of the imidazole (B134444) core have positioned it as a key starting material for the synthesis of a diverse array of bioactive molecules. This technical guide elucidates the multifaceted applications of this compound, focusing on its role in the development of novel therapeutics targeting a spectrum of diseases, including type 2 diabetes, cancer, and inflammatory conditions. This document provides a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and the underlying signaling pathways implicated in their mechanisms of action.

Introduction: The Strategic Importance of this compound

The imidazole ring is a fundamental heterocyclic motif present in numerous endogenous molecules and approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. This compound, a functionalized imidazole, serves as a readily available and reactive precursor for the elaboration of more complex molecular architectures. The aldehyde functional group provides a convenient handle for a wide range of chemical transformations, including condensations, cyclizations, and multicomponent reactions, enabling the construction of diverse chemical libraries for biological screening.

Key Bioactive Scaffolds Derived from this compound

The synthetic utility of this compound is demonstrated in its application as a precursor to several classes of pharmacologically active compounds.

Schiff Bases: A Gateway to Diverse Biological Activities

The condensation of this compound with various primary amines readily affords Schiff bases (imines). These compounds are not only important in their own right but also serve as intermediates for the synthesis of other heterocyclic systems. Imidazole-containing Schiff bases have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[2]

Imidazo[1,2-a]pyridines: Privileged Structures in Drug Discovery

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] While various synthetic routes to this scaffold exist, derivatives of this compound can be utilized in their synthesis. For instance, derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) have been used to synthesize propenone derivatives with antifungal activity.[4]

1,2,4-Oxadiazoles: Bioisosteres with Therapeutic Potential

This compound can be converted to its corresponding oxime, which is a key intermediate in the synthesis of 3-(1H-imidazol-2-yl)-1,2,4-oxadiazoles. The 1,2,4-oxadiazole (B8745197) ring is a well-recognized bioisostere of amide and ester functionalities, offering improved pharmacokinetic properties.[3] Derivatives of this class have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[3]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Substituted imidazoles have been investigated as PTP1B inhibitors.

Quantitative Biological Data

The following tables summarize the reported biological activities of representative compounds derived from imidazole carbaldehydes. It is important to note that some of the data presented is for derivatives of the isomeric 1H-imidazole-4-carbaldehyde or for more complex derivatives, highlighting the general potential of this class of compounds.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Incorporated (2-(Oxazol)-1H-imidazole Derivatives

CompoundPC3 (IC50, µM)DU-145 (IC50, µM)A549 (IC50, µM)MCF-7 (IC50, µM)
9a 0.23 ± 0.0560.97 ± 0.0850.06 ± 0.0230.22 ± 0.074
9b 2.77 ± 1.552.56 ± 1.452.39 ± 1.652.66 ± 1.95
9c 2.11 ± 1.882.18 ± 1.681.84 ± 0.813.42 ± 2.11
Etoposide 0.85 ± 0.0651.12 ± 0.450.98 ± 0.0921.05 ± 0.088
Data extracted from a study on derivatives of 1H-imidazole-4-carbaldehyde, a structural isomer of this compound.[5]

Table 2: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives

CompoundMinimum Inhibitory Concentration (MIC, µmol/L) on Candida albicans
10a < 300
10b < 300
10c < 300
10i < 300
Data for derivatives of a more complex imidazo[1,2-a]pyridine (B132010) carbaldehyde.[4]

Experimental Protocols

Synthesis of this compound Schiff Bases (General Procedure)

A general method for the synthesis of Schiff bases from 2-phenyl-1H-benzo[d]imidazole derivatives is provided as a representative protocol.

Reaction: Condensation of an amino-benzimidazole with a substituted aldehyde.

Procedure:

  • A mixture of 4-(1H-benzo[d]imidazol-2-yl)aniline (0.1 mol) and a substituted aromatic aldehyde (0.1 mol) is dissolved in ethanol (B145695).

  • The reaction mixture is refluxed for a specified period (e.g., 4 hours).

  • Upon cooling, the reaction mixture is poured into crushed ice.

  • The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure Schiff base.[6]

Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is an efficient method for synthesizing 3-amino-imidazo[1,2-a]pyridines.[7]

Reaction: A one-pot reaction of an aldehyde, a 2-aminoazine, and an isocyanide.

Procedure:

  • To a solution of the aldehyde (e.g., a derivative of this compound) (1.0 eq.) and a substituted 2-aminopyridine (B139424) (1.0 eq.) in a suitable solvent (e.g., methanol), add a catalyst (e.g., Sc(OTf)₃ or NH₄Cl).

  • Add the isocyanide (e.g., tert-butyl isocyanide) (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired imidazo[1,2-a]pyridine derivative.[7]

PTP1B Inhibition Assay

Principle: This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a colored product, p-nitrophenol, that can be quantified spectrophotometrically.

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).

  • Add PTP1B enzyme to the buffer containing the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, pNPP (e.g., 2 mM final concentration).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value of the test compound.[8]

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

Inhibition of PTP1B in the Insulin Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. Inhibitors of PTP1B, including those derived from imidazole scaffolds, can block this dephosphorylation, thereby enhancing insulin sensitivity.

Insulin_Signaling_Pathway Insulin Signaling and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds P_IR p-IR IR->P_IR Autophosphorylation IRS IRS P_IR->IRS Phosphorylates P_IRS p-IRS IRS->P_IRS PI3K PI3K P_IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->P_IR Dephosphorylates PTP1B->P_IRS Dephosphorylates Inhibitor Imidazole-2-carbaldehyde Derivative (Inhibitor) Inhibitor->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of a PTP1B inhibitor.

Anticancer Mechanisms

Derivatives of imidazole carbaldehydes may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway, and by inducing apoptosis.

MAPK_Pathway MAPK/ERK Signaling Pathway and Potential Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor Imidazole-2-carbaldehyde Derivative Inhibitor->Raf Potential Inhibition Inhibitor->MEK Potential Inhibition

Caption: Simplified MAPK/ERK signaling pathway with potential points of inhibition.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of compounds derived from this compound.

Synthetic_Workflow General Synthetic Workflow Start This compound Reaction Reaction (e.g., Condensation, Cyclization) Start->Reaction Intermediate Intermediate Product (e.g., Schiff Base, Oxime) Reaction->Intermediate Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification Final_Product Final Bioactive Compound Purification->Final_Product Characterization Characterization (NMR, MS, IR) Final_Product->Characterization

Caption: A generalized workflow for the synthesis of bioactive molecules.

Biological_Evaluation_Workflow Biological Evaluation Workflow Compound Synthesized Compound In_Vitro In Vitro Assays Compound->In_Vitro Enzymatic Enzymatic Assays (e.g., PTP1B) In_Vitro->Enzymatic Cell_Based Cell-Based Assays (e.g., MTT) In_Vitro->Cell_Based Data_Analysis Data Analysis (IC50/EC50 Determination) Enzymatic->Data_Analysis Cell_Based->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A typical workflow for the in vitro biological evaluation of synthesized compounds.

Conclusion and Future Perspectives

This compound is a cornerstone building block in the synthesis of medicinally relevant compounds. Its versatility allows for the construction of a wide range of heterocyclic scaffolds with diverse biological activities. The derivatives of imidazole carbaldehydes have demonstrated significant potential as inhibitors of PTP1B and as anticancer agents, warranting further investigation. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of their precise mechanisms of action, and their evaluation in more advanced preclinical and clinical studies. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of novel therapeutic agents for a variety of human diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylimidazole, also known as imidazole-2-carboxaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive aldehyde group and a versatile imidazole (B134444) scaffold, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-formylimidazole, detailed experimental protocols, and an exploration of its role as a modulator of key signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of 2-formylimidazole are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₄H₄N₂O--INVALID-LINK--
Molecular Weight 96.09 g/mol --INVALID-LINK--
Appearance White to light brown crystalline powder--INVALID-LINK--
Melting Point 209 °C (decomposes)--INVALID-LINK--
Boiling Point 296.5±23.0 °C (Predicted)--INVALID-LINK--
Solubility Soluble in water. Sparingly soluble in DMSO and slightly soluble in methanol.--INVALID-LINK--
pKa 11.48 ± 0.10 (Predicted)--INVALID-LINK--
LogP -0.1 (Computed)--INVALID-LINK--

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 2-formylimidazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-formylimidazole in DMSO-d₆ exhibits three main signals. The aldehydic proton appears as a singlet at approximately 9.64 ppm. The two equivalent protons on the imidazole ring (H4 and H5) resonate as a singlet around 7.42 ppm. The N-H proton of the imidazole ring is observed as a broad singlet at about 13.60 ppm.[1]

ProtonChemical Shift (δ, ppm)MultiplicitySolvent
-CHO9.64sDMSO-d₆
H4, H57.42sDMSO-d₆
N-H13.60s (broad)DMSO-d₆
¹³C NMR Spectroscopy

The ¹³C NMR spectrum in DMSO-d₆ shows a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 181.66 ppm.[1] The C2 carbon of the imidazole ring, to which the formyl group is attached, resonates around 146.09 ppm. The C4 and C5 carbons of the imidazole ring are chemically equivalent and appear as a single peak.

CarbonChemical Shift (δ, ppm)Solvent
C=O181.66DMSO-d₆
C2146.09DMSO-d₆
C4, C5122.7, 131.9 (in hydrate (B1144303) form)DMSO-d₆
Infrared (IR) Spectroscopy

The IR spectrum of 2-formylimidazole displays a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1685 cm⁻¹. Other significant peaks include N-H stretching vibrations of the imidazole ring. It is noteworthy that in aqueous solutions at a pH of around 8, 2-formylimidazole can exist in a stable hydrate form (gem-diol), which alters the IR spectrum, showing O-H stretching and C-O stretching bands instead of the C=O stretch.[2]

Experimental Protocols

Synthesis of 2-Formylimidazole

A reliable method for the synthesis of 2-formylimidazole is the oxidation of 2-(hydroxymethyl)imidazole. A detailed protocol is adapted from Organic Syntheses.

Procedure:

  • Preparation of 2-(Hydroxymethyl)imidazole: In a suitable reaction vessel, dissolve imidazole in an appropriate solvent. React with a suitable formylating agent under controlled conditions to introduce the hydroxymethyl group at the 2-position.

  • Oxidation to 2-Formylimidazole: To a solution of 2-(hydroxymethyl)imidazole in a suitable solvent (e.g., water or a buffered solution), add an oxidizing agent such as manganese dioxide (MnO₂) in portions.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, the manganese dioxide is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield pure 2-formylimidazole.

Purification of 2-Formylimidazole

Recrystallization is the most common method for the purification of 2-formylimidazole.

Procedure:

  • Dissolve the crude 2-formylimidazole in a minimum amount of hot solvent (e.g., water).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Chemical Behavior

The chemistry of 2-formylimidazole is dominated by the reactivity of its aldehyde group and the imidazole ring.

  • Aldehyde Group Reactions: The formyl group undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases, oximes, and hydrazones. These reactions are fundamental to its use as a synthetic building block.

  • Imidazole Ring Reactivity: The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing formyl group deactivates the ring to some extent. The N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Biological Activity and Signaling Pathways

2-Formylimidazole has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes and obesity.

PTP1B Inhibition Signaling Pathway

The following diagram illustrates the role of PTP1B in insulin signaling and the effect of its inhibition by 2-formylimidazole.

PTP1B_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds p_Insulin_Receptor Phosphorylated IR (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation IRS Insulin Receptor Substrate (IRS) p_Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B p_Insulin_Receptor->PTP1B p_IRS Phosphorylated IRS IRS->p_IRS PI3K_Akt_Pathway PI3K-Akt Pathway p_IRS->PI3K_Akt_Pathway Activates GLUT4_translocation GLUT4 Translocation to Membrane PI3K_Akt_Pathway->GLUT4_translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake PTP1B->p_Insulin_Receptor Dephosphorylates Formylimidazole 2-Formylimidazole Formylimidazole->PTP1B Inhibits

Caption: PTP1B inhibition by 2-formylimidazole enhances insulin signaling.

Mechanism of Action:

  • Insulin binds to the insulin receptor (IR), leading to its autophosphorylation and activation.

  • The activated IR phosphorylates insulin receptor substrates (IRS).

  • Phosphorylated IRS activates downstream signaling cascades, including the PI3K-Akt pathway.

  • This cascade ultimately promotes the translocation of GLUT4 glucose transporters to the cell membrane, resulting in increased glucose uptake from the bloodstream.

  • PTP1B acts as a negative regulator by dephosphorylating and inactivating both the insulin receptor and IRS, thus dampening the insulin signal.

  • 2-Formylimidazole inhibits PTP1B, preventing the dephosphorylation of the IR and IRS. This leads to a sustained and enhanced insulin signal, promoting glucose uptake and lowering blood glucose levels.

Experimental Workflow for PTP1B Inhibition Assay

A typical workflow to assess the inhibitory activity of 2-formylimidazole on PTP1B is depicted below.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, PTP1B Enzyme, and Substrate Incubation Incubate PTP1B with 2-Formylimidazole Reagents->Incubation Compound Prepare Serial Dilutions of 2-Formylimidazole Compound->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Termination Stop Reaction after Defined Time Reaction->Termination Measurement Measure Product Formation (e.g., Absorbance/Fluorescence) Termination->Measurement Analysis Calculate % Inhibition and IC₅₀ Value Measurement->Analysis

Caption: Workflow for determining the IC₅₀ of 2-formylimidazole against PTP1B.

Conclusion

2-Formylimidazole is a compound with a rich chemical profile and significant therapeutic potential, particularly in the context of metabolic diseases. Its well-defined physical properties, versatile reactivity, and specific biological activity as a PTP1B inhibitor make it a subject of ongoing interest for researchers in both academic and industrial settings. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important molecule.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-imidazole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the imidazole (B134444) ring and the aldehyde functionality, imparts a versatile reactivity profile. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound, detailing its participation in a wide array of chemical transformations. This document offers in-depth experimental protocols, quantitative data, and mechanistic insights to empower researchers in the effective utilization of this valuable synthon for the development of novel therapeutic agents and functional materials.

Introduction

The imidazole moiety is a privileged scaffold in drug discovery, present in numerous biologically active molecules and approved pharmaceuticals.[1] When functionalized with an aldehyde group at the C2 position, as in this compound, the resulting molecule becomes a highly versatile precursor for a diverse range of chemical modifications.[2] The aldehyde group serves as a reactive handle for nucleophilic additions and condensation reactions, while the imidazole ring influences the reactivity of the aldehyde and provides sites for further functionalization. This guide will focus on the key reactions of the aldehyde group, providing practical experimental details and quantitative data where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₄N₂O[3]
Molecular Weight96.09 g/mol [3]
AppearanceWhite to pale yellow solid[4]
Melting Point206–207 °C[5]
IUPAC NameThis compound[3]
CAS Number10111-08-7[3]

Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a variety of nucleophilic addition and condensation reactions. The electron-withdrawing nature of the adjacent imidazole ring enhances the electrophilicity of the carbonyl carbon, making it reactive towards a wide range of nucleophiles.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 1H-imidazole-2-carboxylic acid. This transformation is a key step in the synthesis of various imidazole-based compounds.

Table 2: Oxidation of this compound

Reagent(s)SolventTemperatureTimeYieldReference(s)
30% aq. H₂O₂WaterRoom Temp.72 h97.5%[6]
  • Dissolve this compound (2.88 g, 0.030 mol) in water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.

  • Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Dry the resulting white solid to obtain 1H-imidazole-2-carboxylic acid.

Oxidation_Workflow start This compound in Water reagent Add 30% aq. H₂O₂ start->reagent stir Stir at RT for 72h reagent->stir evap Remove water in vacuo stir->evap wash Wash with Et₂O/H₂O evap->wash product 1H-imidazole-2-carboxylic acid wash->product

Caption: Experimental workflow for the oxidation of this compound.

Reduction

The aldehyde can be reduced to the corresponding alcohol, 2-(hydroxymethyl)-1H-imidazole, a useful intermediate in organic synthesis.

Table 3: Reduction of Imidazole-based Ketones (as a model for aldehyde reduction)

SubstrateReagent(s)SolventTemperatureYieldReference(s)
Imidazole-ketone derivativesNaBH₄, CeCl₃·7H₂OEthanol (B145695)0 °C to RT65-98%[7]
  • To a suspension of the imidazole aldehyde (1.0 mmol) and CeCl₃·7H₂O (0.5 mmol) in ethanol (4 mL), add solid NaBH₄ (1.2 mmol) at 0 °C.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature and monitor by TLC.

  • Upon completion, remove the solvent by rotary evaporation.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the alcohol.

Reduction_Mechanism aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic attack hydride [H⁻] (from NaBH₄) hydride->alkoxide alcohol 2-(hydroxymethyl)-1H-imidazole alkoxide->alcohol Protonation (from EtOH)

Caption: General mechanism for the reduction of the aldehyde group.

Schiff Base Formation

This compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates and have shown a range of biological activities.[8]

Table 4: Synthesis of Schiff Bases from this compound

AmineSolventConditionsYieldReference(s)
Various primary aminesAcetic acidReflux, 2-3 h-[5]
  • Dissolve this compound in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Filter the solid product using a Büchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Schiff_Base_Formation reactants Aldehyde + Primary Amine hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic attack imine Schiff Base (Imine) + H₂O hemiaminal->imine Dehydration

Caption: General pathway for Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a base, to form a C=C double bond. Imidazole itself can act as a catalyst for this reaction.[9]

Table 5: Knoevenagel Condensation with Aromatic Aldehydes (General)

AldehydeActive Methylene CompoundCatalystYieldReference(s)
Aromatic aldehydesMalononitrile (B47326)ImidazoleHigh to excellent[9]
Aromatic aldehydesMalononitrileGaCl₃Excellent[10]
  • Mix the aromatic aldehyde (0.01 M) with malononitrile (0.01 M) in a beaker.

  • Add a catalytic amount of ammonium (B1175870) acetate (B1210297) and stir continuously.

  • Sonicate the reaction mixture at room temperature for 5-7 minutes.

  • Monitor the reaction completion by TLC.

  • The crude product can be purified by recrystallization.

Knoevenagel_Condensation reactants Aldehyde + Active Methylene Compound intermediate Adduct Intermediate reactants->intermediate Base-catalyzed addition product α,β-Unsaturated Product + H₂O intermediate->product Dehydration

Caption: General mechanism of the Knoevenagel condensation.

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. Imidazole can also catalyze this reaction.[11][12]

Table 6: Imidazole-Catalyzed Henry Reaction (General)

AldehydeNitroalkaneCatalystConditionsYieldReference(s)
BenzaldehydeNitromethaneImidazoleGrinding, RT-[13]
m-NitrobenzaldehydeNitromethaneImidazoleEthanol, RT80%[12]
  • Grind the aldehyde, nitroalkane, and a catalytic amount of imidazole in a mortar and pestle at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product can be isolated and purified by standard methods.

Henry_Reaction reactants Aldehyde + Nitroalkane nitroalkoxide β-Nitro Alkoxide reactants->nitroalkoxide Base-catalyzed addition product β-Nitro Alcohol nitroalkoxide->product Protonation

Caption: General mechanism of the Henry reaction.

Grignard Reaction

The aldehyde group reacts with Grignard reagents to produce secondary alcohols, providing a route to a variety of substituted imidazole derivatives.

Table 7: Grignard Reaction with 1-methyl-1H-imidazole-5-carbaldehyde

Grignard ReagentYieldReference(s)
1-Bromodecane derived52%[14]
1-Bromoundecane derived70%[14]
1-Bromododecane derived64%[14]
  • Dissolve the imidazole aldehyde (5.0 mmol) in dry THF (20 mL).

  • Add the Grignard reagent (7.5 mmol in 50 mL anhydrous THF) dropwise.

  • Stir the mixture for 12 hours at room temperature.

  • Quench the reaction with aqueous ammonia (B1221849) buffer (pH 9.25) and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to yield the secondary alcohol.

Wittig Reaction

The Wittig reaction of this compound with phosphorus ylides provides a direct route to 2-alkenyl-1H-imidazoles. This reaction is highly valuable for the synthesis of compounds with specific stereochemistry at the double bond.

Table 8: Wittig Reaction (General)

AldehydeYlideConditionsProductReference(s)
AldehydesStabilized ylidesAqueous NaHCO₃α,β-Unsaturated esters[15]

A specific protocol for this compound was not found in the provided search results, but the general procedure can be adapted.

Wittig_Reaction reactants Aldehyde + Phosphorus Ylide oxaphosphetane Oxaphosphetane Intermediate reactants->oxaphosphetane [2+2] Cycloaddition products Alkene + Triphenylphosphine oxide oxaphosphetane->products Decomposition

Caption: General mechanism of the Wittig reaction.

Multicomponent Reactions (MCRs)

This compound is a suitable substrate for multicomponent reactions such as the Ugi and Passerini reactions, which allow for the rapid construction of complex and diverse molecular scaffolds from simple starting materials.[16][17]

Specific protocols and quantitative data for this compound in these reactions were not detailed in the provided search results.

Applications in Drug Development

The versatile reactivity of the aldehyde group in this compound makes it a valuable starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors.

Synthesis of TAK1 Inhibitors

Derivatives of this compound are precursors to potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1).[2][18]

TAK1_Inhibitor_Synthesis start Imidazole-2-carboxylate amide_coupling Amide Coupling start->amide_coupling final_product 2,4-1H-imidazole carboxamides (TAK1 inhibitors) amide_coupling->final_product

Caption: General synthetic route to TAK1 inhibitors from imidazole precursors.

Synthesis of p38 MAP Kinase Inhibitors

The imidazole scaffold is a key feature of many p38 MAP kinase inhibitors, and this compound can be a starting point for the synthesis of these compounds.[6][19][20]

p38_Signaling_Pathway stress Inflammatory Stimuli p38 p38 MAP Kinase stress->p38 downstream Downstream Targets (e.g., TNF-α, IL-1β) p38->downstream inhibitor Imidazole-based Inhibitor inhibitor->p38 inflammation Inflammation downstream->inflammation

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a highly versatile and reactive molecule with significant applications in organic synthesis and medicinal chemistry. The aldehyde group readily participates in a wide range of chemical transformations, providing access to a diverse array of functionalized imidazole derivatives. The experimental protocols and reaction data compiled in this guide serve as a valuable resource for researchers aiming to leverage the unique reactivity of this compound in the design and synthesis of novel molecules with therapeutic and material science applications. Further exploration of its reactivity in multicomponent and cycloaddition reactions is likely to uncover new and efficient synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for 1H-imidazole-2-carbaldehyde in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1H-imidazole-2-carbaldehyde in the synthesis of Schiff bases and their subsequent applications, particularly in the realm of drug development. The unique structural features of the imidazole (B134444) ring, including its aromaticity and the presence of both proton-donating and proton-accepting nitrogen atoms, make it a valuable scaffold in medicinal chemistry. Schiff bases derived from this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Application Notes

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is crucial for the biological activities of these compounds. This compound serves as a versatile aldehyde precursor for synthesizing a diverse library of Schiff bases with significant therapeutic potential.

1. Antimicrobial Agents:

Imidazole-derived Schiff bases and their metal complexes have shown potent activity against a range of pathogenic bacteria and fungi. The lipophilicity of these compounds, a key factor in their antimicrobial efficacy, is enhanced by the imine group, which facilitates their transport across microbial cell membranes. Once inside the cell, they can interfere with essential cellular processes. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands, which is attributed to the chelation theory. The metal ion can act as a more potent biocidal agent.

2. Anticancer Agents:

Schiff bases of this compound have emerged as promising candidates for anticancer drug development. Their mechanisms of action are multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways. Some of these compounds and their metal complexes have demonstrated cytotoxicity against various cancer cell lines, with IC50 values comparable to or even better than some existing chemotherapeutic agents. The planar nature of the Schiff base ligand can facilitate intercalation with DNA, leading to cell cycle arrest and apoptosis.

3. Anti-inflammatory Agents:

The anti-inflammatory properties of imidazole-based Schiff bases are linked to their ability to modulate inflammatory pathways. Evidence suggests that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by targeting signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[1] Their antioxidant properties also contribute to their anti-inflammatory effects by mitigating oxidative stress, which is often associated with inflammation.[1]

4. Metal Complexes in Drug Development:

The coordination of imidazole-based Schiff bases to metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) can significantly enhance their biological activities. Metal chelation can increase the lipophilicity of the molecule, improve its cellular uptake, and introduce new mechanisms of action. The geometry and electronic properties of the metal complex play a crucial role in its therapeutic efficacy.

Quantitative Data

The following tables summarize key quantitative data from various studies on Schiff bases derived from this compound.

Table 1: Synthesis and Characterization Data of a Representative Schiff Base

ParameterValueReference
Schiff Base Derived from 1H-imidazole-2-carboxaldehyde and L-phenylalanine
Yield 78%
¹H NMR (δ, ppm) 8.6 (s, 1H, -CH=N-), 7.2-8.2 (m, aromatic H)
¹³C NMR (δ, ppm) 168 (-CH=N-), 176 (-COO-)
IR (cm⁻¹) ~1630 (C=N stretch)[2]

Table 2: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureus (Gram+)E. coli (Gram-)K. pneumoniae (Gram-)P. aeruginosa (Gram-)Reference
Ligand (L¹)Moderate ActivityModerate ActivityModerate ActivityModerate Activity[2]
Zn(II) Complex of L¹High ActivityHigh ActivityModerate ActivityHigh Activity[2]

L¹: Schiff base derived from glycylglycine (B550881) and imidazole-2-carboxaldehyde

Table 3: Anticancer Activity (IC₅₀ in µM)

CompoundHCT-116 (Colon)HePG-2 (Liver)MCF-7 (Breast)Reference
Schiff Base Derivative 2412.83 ± 0.99.07 ± 0.84.92 ± 0.3[3]
Erlotinib (Reference)--5.18[3]
Benzimidazole Schiff Base 3c---[4]
Benzimidazole Schiff Base 3fMore potent than CK0106023More potent than CK0106023More potent than CK0106023[4]
Benzimidazole Schiff Base 3gMore potent than CK0106023More potent than CK0106023More potent than CK0106023[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure and involves a multi-step synthesis.[1][5]

Materials:

Procedure:

  • Step 1: Synthesis of 1-benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl) imidazole: To a solution of imidazole (0.06 mol) and triethylamine (0.12 mol) in acetonitrile (125 mL), add benzoyl chloride (0.12 mol) dropwise at 15–25°C over 1 hour. Stir for an additional hour at room temperature. Add water and ether to precipitate the product.[1]

  • Step 2: Hydrogenation: Suspend the product from Step 1 in 95% ethyl alcohol and hydrogenate in the presence of 10% palladium on carbon in a Parr hydrogenator under a 50-psi atmosphere of hydrogen until the uptake of 1 mole equivalent of hydrogen ceases (approximately 2 hours).[5]

  • Step 3: Hydrolysis to this compound: Reflux the hydrogenated product in concentrated hydrochloric acid for 22 hours. Cool the mixture on ice to precipitate benzoic acid, which is removed by filtration. Evaporate the filtrate to obtain a residue.[5]

  • Step 4: Isolation and Purification: Digest the residue with 95% ethyl alcohol and cool on ice. Filter the solids. Dissolve the resulting residue in water and add solid sodium bicarbonate until foaming ceases to crystallize this compound. Filter the product, wash with ice-water, and dry. The final product should be beige crystals with a melting point of 206–207°C.[5]

Protocol 2: General Synthesis of Schiff Bases from this compound

Materials:

Procedure:

  • If using an amino acid, dissolve the amino acid (2 mmol) and potassium hydroxide (2 mmol) in methanol (25 mL) and stir for 1 hour.

  • Dissolve this compound (2 mmol) in absolute methanol (25 mL).

  • Slowly add the aldehyde solution to the amine solution with continuous stirring.

  • Heat the reaction mixture at reflux (around 60°C) for 2-3 hours.[6]

  • Reduce the volume of the mixture to half by evaporation.

  • Add ether to precipitate the Schiff base.

  • Filter the precipitate, wash several times with ether, and dry in a vacuum over anhydrous CaCl₂.

Protocol 3: General Synthesis of Metal (II) Complexes of Imidazole Schiff Bases

Materials:

  • Imidazole Schiff base ligand

  • Metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in methanol (25 mL).

  • Dissolve the metal(II) chloride (2 mmol) in aqueous methanol (20 mL).

  • Add the metal salt solution dropwise to the ligand solution with magnetic stirring.

  • Continue stirring the mixture for about 2 hours.

  • Filter the resulting precipitate, wash with ethanol and then ether, and dry in a vacuum over anhydrous CaCl₂.

Visualizations

Below are diagrams illustrating the experimental workflow and a key signaling pathway modulated by these compounds.

Schiff_Base_Formation_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_complexation Complexation (Optional) Imidazole_Aldehyde 1H-imidazole- 2-carbaldehyde Condensation Condensation Reaction (Reflux in Alcohol) Imidazole_Aldehyde->Condensation Primary_Amine Primary Amine Primary_Amine->Condensation Schiff_Base Imidazole Schiff Base Condensation->Schiff_Base Metal_Complex Schiff Base Metal Complex Schiff_Base->Metal_Complex Metal_Salt Metal(II) Salt Metal_Salt->Metal_Complex

Caption: General workflow for the synthesis of imidazole Schiff bases and their metal complexes.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Imidazole Schiff Base cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Schiff_Base Imidazole Schiff Base Schiff_Base->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by imidazole Schiff bases.

References

Application Notes & Protocols: 1H-imidazole-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazole-2-carbaldehyde is a versatile bifunctional molecule that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds. The imidazole (B134444) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The presence of a reactive aldehyde group at the C2 position provides a synthetic handle for constructing more complex molecular architectures, particularly fused heterocyclic systems.[1][2] This document outlines key applications and detailed protocols for the use of this compound in the synthesis of valuable heterocyclic motifs, such as 1,2,4-oxadiazoles and imidazo[1,2-a]pyridines.

I. Synthesis of Key Intermediates from this compound

The aldehyde functionality of this compound allows for its straightforward conversion into other key reactive intermediates, expanding its synthetic utility.

A. This compound Oxime

The oxime derivative is a stable intermediate crucial for the synthesis of 1,2,4-oxadiazoles.[1] It can be prepared in high yield from the parent aldehyde.

Experimental Protocol 1: Synthesis of this compound Oxime [1]

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 10.4 mmol) in ethanol (B145695) (20 mL). Stir at room temperature until complete dissolution.

  • Addition of Reagents: Add hydroxylamine (B1172632) hydrochloride (0.87 g, 12.5 mmol) and pyridine (B92270) (5 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • Precipitation: After cooling to room temperature, slowly add deionized water (20 mL) to precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water (2 x 10 mL) and dry under vacuum to yield this compound oxime as a white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4] In DMSO-d₆, the oxime exists as a mixture of syn and anti isomers.[4][5]

B. 1H-imidazole-2-carboxylic acid

Oxidation of the aldehyde provides the corresponding carboxylic acid, another valuable synthetic precursor.

Experimental Protocol 2: Synthesis of 1H-imidazole-2-carboxylic acid [6]

  • Reaction Setup: To a stirred solution of this compound (2.88 g, 0.030 mol) in water (10 mL), slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise.

  • Reaction Time: Continue stirring at room temperature for 72 hours.

  • Work-up: Remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

  • Purification: Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide. Avoid heating, as it may cause decarboxylation.

  • Yield and Characterization: This protocol affords the product in high yield (97.5%).[6] Characterize by NMR and IR spectroscopy.[6]

Table 1: Synthesis and Properties of Key Intermediates

Product NameStarting MaterialReagentsSolventTimeYieldMelting Point (°C)
This compound OximeThis compoundHydroxylamine hydrochloride, PyridineEthanol2 hHighNot specified[1]
1H-imidazole-2-carboxylic acidThis compound30% H₂O₂Water72 h97.5%[6]156-158[6]

II. Application in Fused Heterocyclic Synthesis

This compound is a premier starting material for constructing fused bicyclic systems, which are core structures in many therapeutic agents.[7][8]

A. Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) scaffold is present in several commercial drugs, including Zolpidem and Alpidem.[7] A common synthetic route is the condensation reaction between a 2-aminopyridine (B139424) and an aldehyde.

Experimental Protocol 3: General Procedure for the Synthesis of 3-(1H-imidazol-2-yl)imidazo[1,2-a]pyridines

This is a representative protocol adapted from general multicomponent reactions for imidazo[1,2-a]pyridine synthesis.[9][10]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and an isocyanide (1.1 mmol) in a suitable solvent such as methanol (B129727) or toluene.

  • Catalyst: Add a catalyst, such as a copper(I) salt (e.g., CuI, 5-10 mol%), if required by the specific methodology.[10] Some variations proceed under catalyst-free conditions.[9]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired imidazo[1,2-a]pyridine product.

Diagram 1: General Synthesis of Imidazo[1,2-a]pyridines

G A This compound D Condensation/ Cyclization A->D B 2-Aminopyridine B->D C Isocyanide (Optional Component) C->D for 3-component reaction E Imidazo[1,2-a]pyridine Product D->E C-N bond formation D->E

Caption: Reaction scheme for imidazo[1,2-a]pyridine synthesis.

B. Synthesis of 3-(1H-imidazol-2-yl)-1,2,4-oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a recognized bioisostere of amides and esters, featured in compounds with anti-inflammatory and anticancer properties.[1]

Experimental Protocol 4: Synthesis of 3-(1H-imidazol-2-yl)-5-substituted-1,2,4-oxadiazoles [1]

  • Intermediate Preparation: In a 50 mL round-bottom flask, dissolve this compound oxime (0.5 g, 4.5 mmol) in pyridine (10 mL).

  • Acylation: Cool the solution in an ice bath and slowly add an acylating agent, such as acetic anhydride (B1165640) (0.55 g, 5.4 mmol) or a desired acid chloride, with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cyclization (Implicit): The acylated intermediate often cyclizes in situ or upon heating to form the 1,2,4-oxadiazole ring.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram 2: Workflow for Heterocycle Synthesis

G cluster_intermediates Key Intermediates cluster_products Final Heterocycles start This compound oxime Oxime start->oxime + NH2OH·HCl acid Carboxylic Acid start->acid + H2O2 imidazopyridine Imidazo[1,2-a]pyridines start->imidazopyridine + 2-Aminopyridine schiff Schiff Bases start->schiff + R-NH2 oxadiazole 1,2,4-Oxadiazoles oxime->oxadiazole + Acylating Agent

Caption: Synthetic pathways from this compound.

III. Further Synthetic Applications

A. Hydrogenation to 2-Methylimidazole (B133640)

This compound can be selectively hydrogenated to 2-methylimidazole (2MIMZ), an important chemical feedstock, in a single step.[11] This green route avoids hazardous chemicals used in traditional methods.[11]

Table 2: Catalytic Hydrogenation of this compound [11]

CatalystTemperature (°C)H₂ Pressure (atm)Time (h)Conversion (%)Selectivity to 2MIMZ (%)
2% Pd/ATMOCP140102>9995
5% Ni/ATMOCP140102>99Lower than Pd
5% Cu/ATMOCP140102>99Lower than Ni

ATMOCP: Al-Ti mixed oxide prepared by co-precipitation

Experimental Protocol 5: Selective Hydrogenation to 2-Methylimidazole [11]

  • Reactor Charging: In a high-pressure autoclave, charge this compound (IMZC), a suitable solvent (e.g., methanol), and the 2% Pd/ATMOCP catalyst.

  • Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Reaction: Pressurize the reactor to 10 atm with H₂ and heat to 140 °C with stirring.

  • Monitoring: Monitor the reaction progress by analyzing samples via GC or HPLC. The reaction is a consecutive process with 1H-imidazole-2-methanol as an intermediate.[11]

  • Work-up: After completion (>99% conversion, ~2 h), cool the reactor, vent the pressure, and filter the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 2-methylimidazole, which can be further purified if necessary.

Diagram 3: Logical Relationship of Derivatives

G center This compound oxidation Oxidation center->oxidation reduction Reduction/ Hydrogenation center->reduction condensation Condensation center->condensation acid Carboxylic Acid oxidation->acid alcohol Methanol Intermediate reduction->alcohol oxime Oxime condensation->oxime w/ Hydroxylamine fused Fused Rings (e.g., Imidazo[1,2-a]pyridines) condensation->fused w/ Amines methyl 2-Methylimidazole alcohol->methyl further hydrogenation

Caption: Transformation pathways of this compound.

IV. Spectroscopic Data Summary

Accurate characterization is essential for confirming the successful synthesis of target molecules.

Table 3: Comparative Spectroscopic Data

Compound¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)Key IR Bands (cm⁻¹)
This compound [5]13.5 (br s, NH), 9.63 (s, CHO), 7.50/7.25 (s, s, H5/H4)180.0 (CHO), 145.5 (C2), 129.0/123.5 (C5/C4)~1685 (C=O str), ~3100 (N-H str)
This compound Oxime [5]~11.5 (br s, N-OH), ~8.10 (s, CH=N), ~7.45/~7.15 (d, d, H5/H4)~145.0 (C2), ~140.0 (C=NOH), ~128.0/~122.0 (C5/C4)~3400 (O-H str), ~1640 (C=N str)
1H-imidazole-2-carboxylic acid [6]7.56 (s, 2H, Im-H) (in D₂O)158.86, 141.02, 120.49 (in D₂O)3392 (N-H), 1618 (C=O)

References

Application Notes and Protocols for the Oxidation of 2-(hydroxymethyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of 2-(hydroxymethyl)imidazole to its corresponding aldehyde, 2-imidazolecarboxaldehyde, is a critical transformation in synthetic organic chemistry. 2-Imidazolecarboxaldehyde serves as a versatile precursor for the synthesis of a wide array of pharmaceutical agents and other biologically active molecules due to the reactive nature of its aldehyde functional group. This document provides detailed protocols for three common and effective methods for this oxidation: Manganese Dioxide (MnO2) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Swern Oxidation. Each method offers distinct advantages regarding reaction conditions, substrate scope, and ease of work-up, allowing researchers to select the most appropriate procedure for their specific needs.

Data Presentation

The following table summarizes typical quantitative data for the different oxidation methods for converting 2-(hydroxymethyl)imidazole to 2-imidazolecarboxaldehyde. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Oxidation MethodOxidizing AgentTypical Solvent(s)Reaction TemperatureTypical Reaction TimeTypical Yield (%)
Method A Activated Manganese Dioxide (MnO₂)Dichloromethane (B109758) (DCM), Chloroform, AcetoneRoom Temperature to Reflux12 - 48 hours70 - 90
Method B Dess-Martin Periodinane (DMP)Dichloromethane (DCM), ChloroformRoom Temperature1 - 4 hours85 - 95
Method C Swern OxidationDichloromethane (DCM)-78 °C to Room Temperature1 - 3 hours80 - 95

Experimental Protocols

Method A: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary allylic, benzylic, and heterocyclic alcohols to their corresponding aldehydes. This method is often favored for its simplicity and the heterogeneous nature of the oxidant, which simplifies purification.

Materials:

  • 2-(hydroxymethyl)imidazole

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or another filter aid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of 2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M), add activated manganese dioxide (5.0 - 10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take 12 to 48 hours to reach completion. Gentle heating to reflux can be applied to accelerate the reaction if necessary.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with additional DCM.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-imidazolecarboxaldehyde.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) oxidation is a widely used method known for its mild reaction conditions, broad functional group tolerance, and high yields[1].

Materials:

  • 2-(hydroxymethyl)imidazole

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude 2-imidazolecarboxaldehyde by flash column chromatography on silica gel.

Method C: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) to oxidize primary alcohols to aldehydes under very mild, low-temperature conditions[2][3][4][5]. This method is particularly useful for sensitive substrates.

Materials:

  • 2-(hydroxymethyl)imidazole

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a thermometer

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 - 3.0 eq) in DCM to the oxalyl chloride solution via syringe, maintaining the temperature below -60 °C.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of 2-(hydroxymethyl)imidazole (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add anhydrous triethylamine (or DIPEA) (5.0 eq) dropwise to the reaction mixture, again keeping the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30-60 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Visualizations

Experimental Workflow for Oxidation of 2-(hydroxymethyl)imidazole

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start 2-(hydroxymethyl)imidazole method_A Method A: MnO₂ start->method_A method_B Method B: DMP start->method_B method_C Method C: Swern start->method_C workup Quenching & Extraction method_A->workup method_B->workup method_C->workup purification Column Chromatography or Recrystallization workup->purification product 2-imidazolecarboxaldehyde purification->product

Caption: General experimental workflow for the oxidation.

Logical Relationship of Oxidation Methods

logical_relationship goal Oxidation of 2-(hydroxymethyl)imidazole MnO2 MnO₂ Oxidation (Heterogeneous, Mild) goal->MnO2 Simple Work-up DMP DMP Oxidation (Homogeneous, Very Mild) goal->DMP High Yield, Room Temp Swern Swern Oxidation (Cryogenic, Mild) goal->Swern For Sensitive Substrates

Caption: Key features of the described oxidation methods.

References

Application Notes and Protocols: 1H-Imidazole-2-carbaldehyde as a Versatile Precursor for Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of 1H-imidazole-2-carbaldehyde as a versatile precursor for the synthesis of novel PTP1B inhibitors. While direct synthesis of PTP1B inhibitors from this compound is not extensively documented, its chemical reactivity allows for its effective use in multicomponent reactions to generate highly substituted imidazole (B134444) scaffolds. These scaffolds are prevalent in known PTP1B inhibitors. This document outlines a representative synthetic strategy, detailed biological evaluation protocols, and the underlying signaling pathways.

Introduction to PTP1B as a Drug Target

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction. It dephosphorylates key proteins such as the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby attenuating insulin signaling.[3][4][5] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1][4] Furthermore, PTP1B has been implicated in the progression of certain cancers, including breast cancer, by modulating various signaling pathways that promote cell survival and proliferation.[2][5] Therefore, the development of potent and selective PTP1B inhibitors is a promising strategy for the treatment of these metabolic diseases and malignancies. Several PTP1B inhibitors have entered clinical trials, highlighting the therapeutic potential of targeting this enzyme.[1][4][6]

Signaling Pathways Involving PTP1B

PTP1B is a critical node in multiple signaling cascades. Understanding these pathways is essential for the rational design of inhibitors and for elucidating their mechanism of action.

  • Insulin Signaling Pathway: Upon insulin binding, the insulin receptor undergoes autophosphorylation, initiating a cascade that leads to glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates, thus dampening the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.[3][4][5]

  • Leptin Signaling Pathway: Leptin, a hormone regulating appetite and energy expenditure, signals through the JAK-STAT pathway. PTP1B dephosphorylates JAK2, a key kinase in this pathway, leading to the attenuation of leptin signaling. PTP1B inhibitors can potentially restore leptin sensitivity in obese individuals.[2]

  • Cancer-Related Signaling: PTP1B has been shown to be overexpressed in several cancers and can promote tumorigenesis by activating pro-survival pathways such as the Src-dependent Ras/RAF/MEK/Erk pathway.[2]

Diagram: PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds p-IR p-Insulin Receptor IR->p-IR Autophosphorylation IRS-1 IRS-1 p-IR->IRS-1 Phosphorylates PTP1B PTP1B p-IR->PTP1B Dephosphorylates GLUT4 GLUT4 Transporter Glucose Glucose Glucose->GLUT4 Enters cell p-IRS-1 p-IRS-1 IRS-1->p-IRS-1 PI3K PI3K p-IRS-1->PI3K Activates p-IRS-1->PTP1B Dephosphorylates Akt Akt PI3K->Akt Activates Akt->GLUT4 Promotes translocation PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Synthetic Protocol: From this compound to a Novel PTP1B Inhibitor

Representative Reaction Scheme:

A one-pot synthesis of a 1,2,4,5-tetrasubstituted imidazole derivative can be envisioned starting from this compound, a 1,2-dicarbonyl compound (e.g., benzil), a primary amine, and ammonium (B1175870) acetate (B1210297) as the ammonia (B1221849) source.

Diagram: Synthetic Workflow

Synthetic_Workflow Start Starting Materials Reaction One-Pot Reaction This compound Benzil (B1666583) Primary Amine Ammonium Acetate Catalyst (e.g., PTSA) Solvent (e.g., Ethanol) Reflux Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Characterization Structural Characterization (NMR, MS) Workup->Characterization Biological_Assay Biological Evaluation (PTP1B Inhibition Assay) Characterization->Biological_Assay End Active Inhibitor Biological_Assay->End

Caption: General workflow for the synthesis and evaluation of PTP1B inhibitors.

Experimental Procedure (Hypothetical Example)

Synthesis of 2-(1H-imidazol-2-yl)-1-aryl-4,5-diphenyl-1H-imidazole

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), benzil (1.0 mmol), a substituted aniline (B41778) (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent and Catalyst: Add ethanol (B145695) (10 mL) as the solvent and a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%).

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1,2,4,5-tetrasubstituted imidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B can be determined using a colorimetric in vitro assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

Materials and Reagents:
  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Sodium Orthovanadate or a known PTP1B inhibitor)

  • 96-well microplate

  • Microplate reader

Assay Protocol:
  • Preparation: Prepare a series of dilutions of the test compounds and the positive control in DMSO.

  • Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer to each well.

  • Compound Addition: Add 2 µL of the diluted test compounds, positive control, or DMSO (for the negative control) to the respective wells.

  • Enzyme Addition: Add 25 µL of PTP1B enzyme solution (final concentration ~20-50 nM) to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 25 µL of pNPP solution (final concentration at or near the Km value).

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 10 µL of 10 M NaOH.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data for a series of hypothetically synthesized imidazole derivatives are summarized below. This table illustrates how structure-activity relationships (SAR) can be established.

Compound IDR-group on AnilinePTP1B IC50 (µM)
IZ-01 H15.2
IZ-02 4-Cl8.5
IZ-03 4-OCH₃12.1
IZ-04 4-NO₂5.3
IZ-05 2,4-diCl3.1
Positive Control Sodium Orthovanadate1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

From the hypothetical data, preliminary SAR can be inferred:

  • Electron-withdrawing groups at the para-position of the aniline ring (e.g., -Cl, -NO₂) appear to enhance the inhibitory activity compared to the unsubstituted analog (IZ-01).

  • A di-substituted analog with two electron-withdrawing groups (IZ-05) shows the highest potency, suggesting that increased halogenation may be favorable for binding.

  • An electron-donating group (-OCH₃) at the para-position (IZ-03) results in slightly decreased activity compared to the unsubstituted compound.

These initial findings can guide the design and synthesis of more potent PTP1B inhibitors based on the 1,2,4,5-tetrasubstituted imidazole scaffold.

Diagram: Logical Relationship in SAR

SAR_Logic cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Precursor This compound MCR Multicomponent Reaction Precursor->MCR Library Library of Imidazole Derivatives MCR->Library Assay PTP1B Inhibition Assay Library->Assay Data IC50 Values Assay->Data SAR Structure-Activity Relationship Data->SAR Design Rational Design of New Analogs SAR->Design Synthesis_New Synthesis of Optimized Inhibitors Design->Synthesis_New Lead Lead Compound Synthesis_New->Lead

Caption: The iterative cycle of drug discovery for PTP1B inhibitors.

Conclusion

This compound represents a valuable and readily available starting material for the synthesis of diverse imidazole-containing compounds with potential as PTP1B inhibitors. The use of multicomponent reactions provides an efficient pathway to generate libraries of these derivatives for biological screening. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery to explore this promising avenue for developing novel therapeutics for metabolic diseases and cancer. Further optimization of the imidazole scaffold based on SAR studies holds the potential to yield highly potent and selective PTP1B inhibitors.

References

Application Notes and Protocols for the Formylation of Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of imidazole (B134444) is a fundamental chemical transformation that introduces a formyl group (-CHO) onto the imidazole ring. This reaction is of significant interest to researchers in medicinal chemistry and drug development, as formylated imidazoles are key intermediates in the synthesis of a wide range of biologically active compounds.[1][2][3] The imidazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[4] The addition of a formyl group provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures with diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5][6][7]

This document provides a detailed guide to the most common and effective methods for the formylation of imidazole, complete with experimental protocols, a comparative analysis of different methodologies, and guidance on selecting the appropriate method for a given application.

Comparative Data of Imidazole Formylation Methods

The selection of a formylation method depends on several factors, including the desired regioselectivity, the nature of the substituents on the imidazole ring, and the required scale of the reaction. The following table summarizes quantitative data for some of the most common formylation methods.

MethodReagentsTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)RegioselectivityNotes
Vilsmeier-Haack Reaction POCl₃, DMFDMF, CH₂Cl₂, DCE0 to 1001 - 2460-90%C4 or C5 (electron-donating groups favor C5)A versatile and widely used method for electron-rich heterocycles.[8][9][10]
Lithiation-Formylation n-BuLi, s-BuLi, or LDA, then DMFTHF, Diethyl ether-78 to 201 - 670-95%C2 (for N-protected imidazoles)Excellent for regioselective formylation at the C2 position.[11][12][13]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, AcOH)Acetic acid, Trifluoroacetic acid80 - 1503 - 1220-60%Ortho to activating groupsGenerally less efficient for simple imidazoles but can be useful for specific substrates.[8][14]
Oxidation of Hydroxymethylimidazole MnO₂Methanol, Chloroform25 - 602 - 2480-95%Dependent on starting materialA high-yielding method if the corresponding hydroxymethylimidazole is readily available.

Experimental Protocols

Vilsmeier-Haack Formylation of Imidazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[15] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9][16]

Protocol for the Synthesis of 1H-Imidazole-4-carbaldehyde:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL).

  • Reaction Setup: Cool the flask to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphoryl chloride (POCl₃) (1.1 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry.

  • Addition of Imidazole: After the addition of POCl₃ is complete, add a solution of imidazole (1.0 eq) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 1H-imidazole-4-carbaldehyde.

Formylation of Imidazole via Lithiation

This method is particularly useful for the regioselective formylation of the C2 position of the imidazole ring, especially when the nitrogen is protected.[11][13] The strong base, typically an organolithium reagent, deprotonates the most acidic proton, which is at the C2 position in N-protected imidazoles.

Protocol for the Synthesis of 1-(tert-Butyldimethylsilyl)-1H-imidazole-2-carbaldehyde:

  • Protection of Imidazole: React imidazole with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole itself in a suitable solvent like DMF to obtain 1-(tert-butyldimethylsilyl)-1H-imidazole.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the N-protected imidazole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired 2-formylated imidazole derivative.

Duff Reaction for Imidazole Formylation

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[14] While generally less efficient than the Vilsmeier-Haack or lithiation methods for simple imidazoles, it can be effective for certain substituted imidazoles.[8]

General Protocol for the Duff Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the imidazole substrate (1.0 eq) and hexamethylenetetramine (HMTA) (1.5-2.0 eq) in glacial acetic acid or trifluoroacetic acid.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker containing water and ice.

  • Acidification and Heating: Add concentrated hydrochloric acid (HCl) and heat the mixture for an additional 1-2 hours to hydrolyze the intermediate imine.

  • Neutralization and Extraction: Cool the solution and neutralize it with a base such as sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent.

  • Drying and Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate. Purify the crude product by chromatography or recrystallization.

Visualization of Experimental Workflow and Method Selection

Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous DMF and POCl₃ setup Set up Flame-Dried Glassware under N₂ reagents->setup cool Cool DMF to 0 °C setup->cool add_P Add POCl₃ (Vilsmeier Reagent Formation) cool->add_P add_I Add Imidazole Solution add_P->add_I heat Heat Reaction (60-80 °C) add_I->heat monitor Monitor by TLC heat->monitor quench Quench on Ice monitor->quench Reaction Complete neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for the Vilsmeier-Haack formylation of imidazole.

Decision Tree for Selecting a Formylation Method

References

Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1H-imidazole-2-carboxaldehyde oxime from 1H-imidazole-2-carboxaldehyde. The imidazole (B134444) core is a significant scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] The oxime derivative serves as a versatile intermediate for creating more complex heterocyclic systems, such as 1,2,4-oxadiazoles, which are recognized bioisosteres of amides and esters with a wide range of therapeutic activities.[1]

Introduction

1H-imidazole-2-carboxaldehyde oxime (CAS No. 127020-07-9) is a small organic molecule featuring an imidazole ring functionalized with an oxime group at the second position.[2] This compound exists as a mixture of syn and anti geometric isomers due to the restricted rotation around the C=N double bond.[2][3] The synthesis involves a condensation reaction between 1H-imidazole-2-carboxaldehyde and hydroxylamine (B1172632), typically as a hydrochloride salt, in the presence of a base.[4] This straightforward conversion opens avenues for further molecular elaboration in drug discovery programs. Imidazole derivatives have shown a wide array of biological activities, including enzyme inhibition, while oximes have demonstrated therapeutic potential, including anticancer and anti-inflammatory properties.[2]

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Data

Property1H-Imidazole-2-carboxaldehyde (Precursor)1H-Imidazole-2-carboxaldehyde Oxime (Product)
Molecular Formula C₄H₄N₂OC₄H₅N₃O
Molecular Weight 96.09 g/mol [5]111.102 g/mol [2]
Melting Point 206–207 °C[6]171-172 °C[2]
¹H NMR (DMSO-d₆, δ ppm) 9.63 (s, 1H, CHO), 7.50 (s, 1H, Im-H), 7.25 (s, 1H, Im-H), ~13.0 (br s, 1H, NH)[5]~11.5 (br s, 1H, N-OH), ~8.10 (s, 1H, CH=NOH), ~7.45 (d, J=1.2 Hz, 1H, Im-H), ~7.15 (d, J=1.2 Hz, 1H, Im-H), ~13.0 (br s, 1H, NH) (mixture of syn/anti isomers)[5]
¹³C NMR (DMSO-d₆, δ ppm) 180.0 (CHO), 145.5 (C2), 129.0 (C5), 123.5 (C4)[5]~145.0 (C2), ~140.0 (C=NOH), ~128.0 (C5), ~122.0 (C4) (mixture of syn/anti isomers)[5]
IR (cm⁻¹) ~3100 (N-H str), ~1685 (C=O str), ~1580 (C=N str, imidazole)[5]~3400 (O-H str), ~3100 (N-H str), ~1640 (C=N str, oxime), ~1580 (C=N str, imidazole)[5]
Mass Spec (m/z) M⁺ at 96[5]M⁺ at 111. Key fragments may include loss of •OH (m/z 94)[5][7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1H-imidazole-2-carboxaldehyde oxime.

Protocol 1: Synthesis using Sodium Carbonate in Ethanol (B145695)

This protocol is a common and effective method for the synthesis of the target oxime.[3][8]

Materials:

  • 1H-Imidazole-2-carboxaldehyde (2.0 g, 20.8 mmol)

  • Hydroxylamine hydrochloride (1.5 g, 21.6 mmol)

  • Sodium carbonate (1.0 g)

  • Dry ethanol (320 mL)

  • Dichloromethane

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for Thin-Layer Chromatography (TLC)

Procedure:

  • Dissolution: Dissolve 1H-imidazole-2-carboxaldehyde (2.0 g, 20.8 mmol) in dry ethanol (320 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Addition of Reagents: To this solution, add sodium carbonate (1.0 g) followed by hydroxylamine hydrochloride (1.5 g, 21.6 mmol).[3]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then evaporate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be purified by TLC on silica gel using a mobile phase of dichloromethane/methanol (90:10 v/v) to yield the pure 1H-imidazole-2-carboxaldehyde oxime.[3]

Protocol 2: Synthesis using Sodium Acetate (B1210297) in Aqueous Ethanol

This protocol offers an alternative base and solvent system.[9]

Materials:

  • 1H-Imidazole-2-carboxaldehyde (1 equivalent)

  • Hydroxylamine hydrochloride (1.1 equivalents)

  • Sodium acetate (1.1 equivalents)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration or extraction

Procedure:

  • Dissolution: Dissolve 1H-imidazole-2-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.[9]

  • Reagent Solution: In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).[9]

  • Reaction: Add the aqueous solution of reagents to the solution of the aldehyde. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[9]

  • Isolation: Once the reaction is complete, the product can be isolated. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).[4][10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography on silica gel.[4][11]

Troubleshooting

A guide to common issues and their solutions is provided below.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Incomplete reaction.[8] - Incorrect reaction pH.[4] - Decomposition of hydroxylamine.[8]- Increase reaction time or gently heat (40-50 °C).[4][8] - Ensure sufficient base is used to neutralize the hydroxylamine hydrochloride.[4] - Use fresh hydroxylamine hydrochloride.[8]
Presence of Starting Material in Product - Insufficient amount of hydroxylamine.[8] - Short reaction time.[8] - Hydrolysis of the oxime during workup.[12]- Use a slight excess of hydroxylamine hydrochloride (1.05-1.2 equivalents).[8] - Extend the reaction time and monitor by TLC.[8] - Avoid acidic conditions during workup and purification.[8]
Formation of 2-Cyanoimidazole - Dehydration of the oxime product.[3]- Avoid high temperatures and strong dehydrating agents.[8] - Consider milder reaction conditions (lower temperature, shorter reaction time).[8]
Product is a Mixture of syn and anti Isomers - Inherent property of aldoximes.[8]- This is expected. If a single isomer is required, separation by preparative TLC or column chromatography may be necessary.[8]

Visualizations

Reaction Scheme

Reaction_Scheme Figure 1: General reaction scheme for the synthesis of 1H-imidazole-2-carboxaldehyde oxime. cluster_reactants Reactants cluster_product Product Aldehyde 1H-imidazole-2-carboxaldehyde Oxime 1H-imidazole-2-carboxaldehyde Oxime Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime + Base Base (e.g., Na2CO3) Base->Oxime Solvent (e.g., Ethanol) Heat/Stir

Caption: General reaction scheme for the synthesis of 1H-imidazole-2-carboxaldehyde oxime.

Experimental Workflow

Experimental_Workflow Figure 2: A typical experimental workflow for the synthesis and purification. A Dissolve 1H-imidazole-2-carboxaldehyde in Solvent B Add Base and Hydroxylamine Hydrochloride A->B C React with Heating/Stirring (Monitor by TLC) B->C D Cool to Room Temperature C->D E Remove Solvent (Rotary Evaporation) D->E F Purify Crude Product (Chromatography/Recrystallization) E->F G Characterize Pure Product (NMR, IR, MS, MP) F->G

References

The Versatility of 1H-Imidazole-2-carbaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1H-imidazole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry. Its imidazole (B134444) core is a well-recognized pharmacophore present in numerous natural products and synthetic drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions. The strategically positioned aldehyde group at the C2 position offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory agents.

Application 1: Synthesis of Schiff Bases with Antimicrobial and Anticancer Activity

The condensation of this compound with various primary amines readily forms Schiff bases (imines). These compounds often serve as ligands for the synthesis of metal complexes, which can exhibit enhanced biological activity compared to the free ligands.

Synthesis of a Schiff Base Ligand and its Metal Complexes

A notable example involves the condensation of this compound with 4-aminoantipyrine (B1666024) to yield a Schiff base ligand. This ligand can then be complexed with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II).

Experimental Protocol: Synthesis of the Schiff Base Ligand and its Copper(II) Complex

Part A: Synthesis of the Schiff Base Ligand

  • Dissolve this compound (1 mmol) in 20 mL of ethanol (B145695) in a round-bottom flask.

  • Add a solution of 4-aminoantipyrine (1 mmol) in 20 mL of ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry in a desiccator.

Part B: Synthesis of the Copper(II) Complex

  • Dissolve the synthesized Schiff base ligand (1 mmol) in 25 mL of methanol (B129727) in a round-bottom flask with gentle heating.

  • In a separate beaker, dissolve copper(II) chloride (CuCl₂) (1 mmol) in 20 mL of aqueous methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated complex, wash with methanol and then ether, and dry under vacuum over anhydrous CaCl₂.[1]

Biological Activity: Anticancer and Antimicrobial Evaluation

The synthesized Schiff base and its metal complexes have been evaluated for their biological activities. For instance, the Cu(II) and Zn(II) complexes of the Schiff base derived from 1H-imidazole-2-carboxaldehyde and 4-aminoantipyrine have shown significant anticancer activity against HeLa and HCT116 cancer cell lines.[2] Furthermore, these types of complexes often exhibit potent antimicrobial properties.

Table 1: Anticancer Activity of a Schiff Base and its Metal Complexes

CompoundCell LineIC₅₀ (µM)[2]
Schiff Base LigandHeLa> 100
Schiff Base LigandHCT116> 100
Copper(II) ComplexHeLa35.8
Copper(II) ComplexHCT11625.8
Zinc(II) ComplexHeLa64.2
Zinc(II) ComplexHCT11649.1

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO and dilute to various concentrations with the cell culture medium. Treat the cells with these different concentrations and incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: Antimicrobial Activity (Disc Diffusion Method)

  • Culture Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to 0.5 McFarland standard.

  • Agar (B569324) Plate Inoculation: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates.

  • Disc Application: Sterilize paper discs and impregnate them with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

anticancer_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation imidazole This compound schiff_base Schiff Base Ligand imidazole->schiff_base Condensation amine Primary Amine (e.g., 4-Aminoantipyrine) amine->schiff_base metal_complex Metal Complex schiff_base->metal_complex Complexation metal_salt Metal Salt (e.g., CuCl2) metal_salt->metal_complex treatment Compound Treatment metal_complex->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Workflow for Synthesis and Anticancer Evaluation.

Application 2: Synthesis of Imidazole Derivatives with Anti-inflammatory Activity

Schiff bases derived from this compound have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Imidazole Schiff Base Derivatives

Compound CodeDose (mg/kg)Paw Edema Inhibition (%) after 3h[3][4]
C1IN300Significant
C2IN300Significant
C4IN300Significant
Indomethacin (Standard)10Significant

Note: The original study qualitatively describes the inhibition as "significant" and comparable to the standard drug.[3][5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test groups for each synthesized compound. Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 300 mg/kg). The control group receives the vehicle only.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation {Inflammation | Edema, Pain} prostaglandins->inflammation imidazole_derivative Imidazole Schiff Base (Inhibitor) imidazole_derivative->cox inhibits

Simplified COX Pathway in Inflammation.

Application 3: Development of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Imidazole-based compounds have been identified as potential PTP1B inhibitors.

Table 3: PTP1B Inhibitory Activity of Vanadium Complexes (for comparison)

CompoundIC₅₀ (nM)[6]
Sodium Orthovanadate (Standard)204.1 ± 25.15
--INVALID-LINK--·H₂O167.2 ± 8.0
[VO(dipic)(dmbipy)]·2 H₂O185.4 ± 9.8

Note: This table shows data for vanadium complexes as representative PTP1B inhibitors to illustrate the range of inhibitory concentrations.

Experimental Protocol: PTP1B Inhibition Assay

  • Reagents and Buffers: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA). The substrate is typically p-nitrophenyl phosphate (B84403) (pNPP).

  • Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add various concentrations of the test imidazole derivative (dissolved in DMSO, with the final DMSO concentration kept low, e.g., < 5%). c. Add the human recombinant PTP1B enzyme to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the pNPP substrate. e. Incubate at 37°C for 30 minutes.

  • Reaction Termination and Measurement: Stop the reaction by adding a strong base (e.g., 1 M NaOH). Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to a control without any inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7]

PTP1B_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Add Buffer and Inhibitor to 96-well Plate prepare_reagents->plate_setup enzyme_addition Add PTP1B Enzyme (Pre-incubate) plate_setup->enzyme_addition reaction_initiation Add pNPP Substrate enzyme_addition->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_stop Stop Reaction (add NaOH) incubation->reaction_stop read_absorbance Read Absorbance at 405 nm reaction_stop->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for PTP1B Inhibition Assay.

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The straightforward formation of Schiff bases and their subsequent complexation with metals provide a robust platform for generating compounds with potent antimicrobial and anticancer activities. Furthermore, derivatives of this aldehyde show promise as anti-inflammatory agents and enzyme inhibitors. The protocols and data presented here offer a foundation for researchers to explore the rich medicinal chemistry of this important heterocyclic scaffold.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylimidazole, also known as imidazole-2-carboxaldehyde, is a critical building block in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both an aldehyde group and an imidazole (B134444) ring, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of various therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for several common laboratory-scale synthetic routes to 2-formylimidazole, including a multi-step synthesis from imidazole, direct formylation of the imidazole ring via the Vilsmeier-Haack reaction and lithiation, and the oxidation of 2-(hydroxymethyl)imidazole. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to aid in procedural understanding.

Introduction

The synthesis of 2-formylimidazole is a key step in the development of numerous pharmacologically active compounds and advanced materials. The methods for its preparation vary in their starting materials, scalability, and overall efficiency. The choice of a particular synthetic route often depends on the availability of precursors, desired purity, and the scale of the reaction. This document outlines four distinct and reliable methods for the laboratory-scale synthesis of this important intermediate.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

Synthetic Method Starting Material Key Reagents Reaction Steps Overall Yield Reference
Multi-step SynthesisImidazoleBenzoyl chloride, Triethylamine (B128534), Pd/C, HCl4~45-50%[1]
Vilsmeier-Haack ReactionImidazole (or N-protected imidazole)POCl₃, DMF1Variable, typically moderate to good[2][3][4]
Formylation via LithiationN-Tritylimidazolen-Butyllithium, DMF2 (including deprotection)~88% (for the formylation step)[1]
Oxidation of 2-(hydroxymethyl)imidazole2-(Hydroxymethyl)imidazoleManganese dioxide (MnO₂)1~70-80%[1]

Experimental Protocols

Method 1: Multi-step Synthesis from Imidazole

This well-established route involves the protection of the imidazole nitrogen, functionalization at the C2 position, and subsequent deprotection and hydrolysis to yield 2-formylimidazole.[1]

Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole

  • In a 12-L wide-mouthed, round-bottomed flask equipped with a mechanical stirrer and thermometer, prepare a mixture of imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (B52724) (1000 mL).

  • Add benzoyl chloride (281 g, 2.0 mol) dropwise over 1 hour, maintaining the temperature at 15–25°C with external cooling.

  • Stir the mixture for an additional hour at ambient temperature.

  • Add 1 L of ether and 5 L of water with continued stirring, then cool the mixture to 5°C.

  • Collect the precipitated product by filtration, wash with water, and air-dry. The yield is 130-140 g (69-74%).

Step B: 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride

  • Suspend the product from Step A (130 g, 0.34 mol) in 1 L of 95% ethanol (B145695) containing 35 g (0.34 mol) of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 2 hours.

  • Collect the resulting white precipitate by filtration, wash with cold ethanol, and dry. The yield is 110-115 g (85-89%).

Step C: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride

  • In a 1000-mL Parr hydrogenation bottle, suspend the product from Step B (38.0 g, 0.10 mol) in 300 mL of 95% reagent-grade ethyl alcohol.

  • Cautiously add 2 g of 10% palladium on carbon.

  • Shake the vessel on a Parr hydrogenator under a 50-psi atmosphere of hydrogen until hydrogen uptake ceases (approximately 2 hours).

  • Remove the catalyst by filtration and evaporate the solvent under reduced pressure to yield the product. The yield is 33.2–35.8 g (87–94%).

Step D: 1H-Imidazole-2-carboxaldehyde

  • Reflux a solution of the product from Step C (19.1 g, 0.05 mol) in 200 mL of concentrated hydrochloric acid for 22 hours.

  • Chill the mixture on ice and remove the precipitated benzoic acid by filtration.

  • Evaporate the filtrate and digest the residue with 100 mL of 95% ethyl alcohol. Cool on ice and filter off the solid ethylenediamine (B42938) dihydrochloride.

  • Evaporate the filtrate and dissolve the residue in 40 mL of water.

  • Add solid sodium bicarbonate until foaming ceases to crystallize the product.

  • Collect the 1H-Imidazole-2-carboxaldehyde by filtration. The yield is 3.5-3.8 g (73-79%).

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a direct route to formylate electron-rich heterocycles like imidazole. While a specific protocol for unprotected imidazole is not extensively documented, the following general procedure for electron-rich arenes can be adapted.[2][3][4]

  • To a flask containing N,N-dimethylformamide (DMF, 3 equivalents) at 0°C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the N-protected imidazole (e.g., 1-tritylimidazole, 1 equivalent) in an appropriate solvent like dichloromethane (B109758) (DCM) or use DMF as the solvent.

  • Slowly add the solution of the imidazole derivative to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to pH 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method 3: Formylation via Lithiation

This method involves the deprotonation of an N-protected imidazole at the C2 position using a strong base, followed by quenching with a formylating agent like DMF.[1]

  • Dissolve N-tritylimidazole (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 1-trityl-2-formylimidazole can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 2-formylimidazole. Purify the final product by column chromatography. An 88% yield for the formylation step has been reported.[1]

Method 4: Oxidation of 2-(hydroxymethyl)imidazole

This method provides a straightforward conversion of commercially available 2-(hydroxymethyl)imidazole to the desired aldehyde using a mild oxidizing agent.[1]

  • To a solution of 2-(hydroxymethyl)imidazole (1 equivalent) in a suitable solvent such as chloroform, dichloromethane, or acetone, add activated manganese dioxide (MnO₂, 5-10 equivalents).

  • Stir the suspension vigorously at room temperature or under reflux for 12-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-formylimidazole.

Visualized Workflows

G cluster_method1 Method 1: Multi-step Synthesis A1 Imidazole + Benzoyl Chloride B1 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole A1->B1 C1 Acidic Hydrolysis B1->C1 D1 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole HCl C1->D1 E1 Hydrogenation (Pd/C) D1->E1 F1 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole HCl E1->F1 G1 Acid Hydrolysis & Neutralization F1->G1 H1 2-Formylimidazole G1->H1

Caption: Workflow for the multi-step synthesis of 2-formylimidazole.

G cluster_method2 Method 2: Vilsmeier-Haack Reaction A2 POCl3 + DMF B2 Vilsmeier Reagent A2->B2 D2 Electrophilic Aromatic Substitution B2->D2 C2 N-Protected Imidazole C2->D2 E2 Hydrolysis D2->E2 F2 2-Formylimidazole E2->F2

Caption: Workflow for the Vilsmeier-Haack formylation of imidazole.

G cluster_method3 Method 3: Formylation via Lithiation A3 N-Protected Imidazole B3 Lithiation (n-BuLi) A3->B3 C3 2-Lithio-N-protected-imidazole B3->C3 D3 Quenching with DMF C3->D3 E3 N-Protected-2-formylimidazole D3->E3 F3 Deprotection E3->F3 G3 2-Formylimidazole F3->G3

Caption: Workflow for the synthesis of 2-formylimidazole via lithiation.

G cluster_method4 Method 4: Oxidation A4 2-(Hydroxymethyl)imidazole B4 Oxidation (MnO2) A4->B4 C4 2-Formylimidazole B4->C4

Caption: Workflow for the oxidation of 2-(hydroxymethyl)imidazole.

Conclusion

The laboratory-scale synthesis of 2-formylimidazole can be accomplished through various reliable methods. The multi-step synthesis, while longer, is well-documented and provides a consistent yield. Direct formylation methods, such as the Vilsmeier-Haack reaction and formylation via lithiation, offer shorter routes but may require specific N-protection and anhydrous conditions. The oxidation of 2-(hydroxymethyl)imidazole is a simple and effective one-step process. The choice of method will be dictated by factors such as the scale of the synthesis, available starting materials and reagents, and the desired purity of the final product. The protocols and data presented herein provide a comprehensive guide for researchers to select and perform the most suitable synthesis for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include: a multi-step synthesis starting from imidazole (B134444) and benzoyl chloride, the direct formylation of the imidazole ring, and the oxidation of 2-substituted imidazoles.[1] Direct formylation can be achieved through methods like the Vilsmeier-Haack reaction or by metallation with an organolithium reagent followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1] The oxidation of a 2-hydroxymethyl or 2-methyl group on the imidazole ring is another viable, albeit less commonly detailed, approach.[1][2]

Q2: I am getting a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors depending on the synthetic route. For multi-step syntheses, incomplete reactions or losses during workup and purification of intermediates can contribute. In formylation reactions via lithiation, the purity and accurate titration of the organolithium reagent are critical. Moisture in the reaction setup can quench the organolithium species, leading to lower yields. For oxidation reactions, the choice of oxidant and reaction conditions are crucial to prevent over-oxidation to the carboxylic acid. To improve yields, ensure all reagents are pure and dry, reaction temperatures are carefully controlled, and purification steps are optimized to minimize product loss.[3][4]

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to its polarity.[4] Common methods include:

  • Crystallization: This is a highly effective method if a suitable solvent system can be found.[4] The product can be crystallized from water after neutralization with sodium bicarbonate.[1][2]

  • Column Chromatography: Silica (B1680970) gel chromatography can be employed.[4][5] A gradient elution, starting with a less polar solvent and gradually increasing polarity, is often necessary. To mitigate strong adsorption of the basic imidazole to the acidic silica gel, the silica can be deactivated with a small amount of a base like triethylamine (B128534) in the eluent.[5]

  • Aqueous Wash: If the product is in an organic solvent and contains basic impurities like unreacted imidazole, an acidic wash (e.g., dilute HCl) can be used to extract the basic components into the aqueous phase.[4]

Q4: My final product shows an extra peak in the 1H NMR spectrum, particularly in DMSO-d6. What could this be?

A4: this compound is known to form a stable hydrate (B1144303) (a gem-diol) in the presence of water, especially at neutral to slightly basic pH.[5][6] This hydrate will exist in equilibrium with the aldehyde form and can present as a separate set of peaks in the NMR spectrum. To confirm the presence of a hydrate, a D₂O exchange experiment can be performed, which will cause the signals from the OH protons of the hydrate to disappear.[5]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete lithiation in formylation reactions.Ensure the organolithium reagent is fresh and accurately titrated. Perform the reaction under strictly anhydrous conditions (dry glassware, inert atmosphere).
Incomplete oxidation of 2-(hydroxymethyl)imidazole.Increase the equivalents of the oxidizing agent (e.g., manganese dioxide). Extend the reaction time or slightly increase the temperature, monitoring the reaction progress by TLC.[7]
Ineffective Vilsmeier-Haack reaction.Ensure the Vilsmeier reagent is properly formed by reacting DMF with an activating agent like POCl₃ or oxalyl chloride at a low temperature before adding the imidazole substrate.[8][9]
Presence of Starting Material in Final Product Insufficient amount of formylating agent (e.g., DMF).Use a slight excess of the formylating agent.
Short reaction time.Extend the reaction time and monitor the consumption of the starting material by TLC or HPLC.
Formation of 1H-imidazole-2-carboxylic acid Over-oxidation of the aldehyde.Use a milder oxidizing agent or carefully control the stoichiometry of a stronger oxidant. Monitor the reaction closely and stop it as soon as the starting material is consumed.[6]
Air oxidation of the aldehyde during workup or storage.[10]Perform the workup and any subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protected from light.
Product is a non-crystalline oil or gum Presence of residual solvent.Use a rotary evaporator to thoroughly remove the solvent. For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene (B28343) can be effective.[5]
Presence of impurities.Attempt purification by column chromatography before crystallization. Dry loading the crude product onto silica gel is recommended for better separation.[5]

Experimental Protocols

Method 1: Multi-Step Synthesis from Imidazole

This method, adapted from Organic Syntheses, involves several steps but utilizes inexpensive starting materials and generally gives high yields.[2]

Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole

  • In a large vessel, combine imidazole (1.0 mol), triethylamine (2.0 mol), and acetonitrile (B52724) (1000 mL).

  • Cool the mixture and add benzoyl chloride (2.0 mol) dropwise, maintaining the temperature between 15–25°C.

  • Stir for an additional hour at room temperature.

  • Add ether (1 L) and water (5 L) and cool to 5°C.

  • Filter the crystalline product, wash with water, acetone, and ether, and air-dry.

    • Expected Yield: 80–85%[2]

Step B: 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride

  • Suspend the product from Step A (0.335 mol) in methanol (B129727) (500 mL) and add concentrated hydrochloric acid (30 mL).

  • Stir until a clear solution is obtained.

Step C: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride

  • Transfer the solution from Step B to a Parr hydrogenation bottle.

  • Cautiously add 10% palladium on carbon (2 g).

  • Hydrogenate at 50 psi until hydrogen uptake ceases (approx. 2 hours).

  • Filter off the catalyst and evaporate the solvent under reduced pressure.

Step D: 1H-Imidazole-2-carboxaldehyde

  • Reflux the product from Step C (0.05 mol) in concentrated hydrochloric acid (200 mL) for 22 hours.

  • Cool the mixture on ice and filter off the precipitated benzoic acid.

  • Evaporate the filtrate and digest the residue with 95% ethanol, then cool on ice to precipitate ethylenediamine (B42938) dihydrochloride, which is removed by filtration.

  • Evaporate the filtrate again and dissolve the residue in water (40 mL).

  • Add solid sodium bicarbonate until foaming ceases to crystallize the product.

    • Overall Yield from Imidazole is not explicitly stated, but individual steps are high-yielding.[2]

Method 2: Formylation of 2-Bromo-1H-imidazole via Lithiation

This method provides a more direct route to the target molecule.[1][11]

  • Dissolve 2-bromo-1H-imidazole (4.4 mmol) in anhydrous THF (20 mL) and cool to 0°C.

  • Slowly add a 2 M solution of i-PrMgCl in THF (4.4 mmol) and stir for 5 minutes.

  • Add a 2.5 M solution of n-BuLi in hexane (B92381) (8.8 mmol) dropwise, keeping the temperature below 20°C. Stir for 30 minutes.

  • Add dry N,N-dimethylformamide (DMF, 4.4 mmol) and slowly warm the reaction to 20°C over 30 minutes.

  • Add additional DMF (6 mL) to complete the reaction.

  • Quench the reaction with water (6 mL) while keeping the temperature below 20°C.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (B1210297).

  • Combine the organic phases, filter through a silica gel pad, and concentrate.

  • Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1).

    • Expected Yield: 91%[11]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material(s) Key Reagents Reported Yield Reference(s)
Multi-Step SynthesisImidazole, Benzoyl ChlorideTriethylamine, HCl, Pd/C, H₂High-yielding steps (e.g., Step A: 80-85%)[2]
Formylation via Lithiation2-Bromo-1H-imidazolei-PrMgCl, n-BuLi, DMF91%[1][11]
Oxidation2-(Hydroxymethyl)imidazoleManganese DioxideNot explicitly stated for 2-carbaldehyde, but a similar synthesis for 4-carbaldehyde reports high purity.[7]

Visualizations

experimental_workflow_multistep cluster_0 Step A cluster_1 Step B & C cluster_2 Step D imidazole Imidazole product_a 1-Benzoyl-2-(1,3-dibenzoyl- 4-imidazolin-2-yl)imidazole imidazole->product_a Formylation & Acylation reagents_a Benzoyl Chloride, Triethylamine, Acetonitrile reagents_a->product_a product_c 2-(1,3-Dibenzoylimidazolidin- 2-yl)imidazole hydrochloride product_a->product_c Hydrolysis & Reduction reagents_bc HCl, Methanol, Pd/C, H₂ reagents_bc->product_c product_d This compound product_c->product_d Hydrolysis & Neutralization reagents_d Conc. HCl (reflux), NaHCO₃ reagents_d->product_d

Caption: Workflow for the multi-step synthesis of this compound.

troubleshooting_low_yield cluster_lithiation Formylation via Lithiation cluster_oxidation Oxidation Route cluster_general General Issues start Low Yield Observed q1 Anhydrous conditions? start->q1 q2 Sufficient oxidant? start->q2 q3 Loss during purification? start->q3 sol1_yes Check BuLi titration q1->sol1_yes Yes sol1_no Dry all glassware & solvents. Use inert atmosphere. q1->sol1_no No sol2_yes Increase reaction time/temperature q2->sol2_yes Yes sol2_no Increase equivalents of oxidant q2->sol2_no No sol3_yes Optimize chromatography (e.g., deactivate silica). Optimize crystallization solvent. q3->sol3_yes Yes sol3_no Reaction may be incomplete. Monitor by TLC. q3->sol3_no No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1H-imidazole-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1H-imidazole-2-carbaldehyde by recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is likely too non-polar. This compound is a polar molecule.

  • Solution: Water is a good starting solvent as this compound is soluble in it.[1][2] An established procedure involves crystallization from water.[3] If you are using an organic solvent, consider switching to a more polar one like ethanol (B145695) or a mixture of ethanol and water.[4][5]

Q2: The compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This is often due to a high concentration of impurities, a low melting point of the solid in the presence of the solvent, or the solution being cooled too quickly.[5][6]

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.[6]

    • Allow the flask to cool much more slowly. You can insulate the flask to encourage gradual cooling.[5]

    • If the problem persists, consider a different solvent or a two-solvent system.[5]

Q3: No crystals have formed after the solution has cooled to room temperature. What are the next steps?

A3: Crystal formation sometimes requires nucleation to begin.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[5]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for crystal growth.[5]

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

    • Reduce Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

Q4: The yield of my recrystallized product is very low. What are the common causes?

A4: A low yield can result from several factors during the recrystallization process.

  • Possible Causes & Solutions:

    • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor.[6] Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.

Q5: My purified this compound shows extra peaks in the 1H NMR spectrum, particularly when using DMSO-d6. What could be the cause?

A5: This is a known characteristic of this compound. The aldehyde can exist in equilibrium with its hydrate (B1144303) form (a gem-diol), especially in the presence of water.[7][8] This is particularly stable around a pH of 8.0.[8][9] The presence of both the aldehyde and hydrate forms in solution will result in two sets of peaks in the NMR spectrum.

  • Confirmation: To confirm the presence of a hydrate, you can perform a D₂O exchange experiment. The signals corresponding to the OH protons of the hydrate will disappear.[7]

Data Presentation

The following table summarizes key physical and solubility properties of this compound to aid in the selection of an appropriate recrystallization solvent.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O[1]
Molecular Weight 96.09 g/mol [1][10]
Appearance Light brown to brown solid[1][2]
Melting Point 209 °C (decomposes)[1][2]
Solubility in Water Soluble[1][2]
Solubility in Methanol Slightly Soluble[1]
Solubility in DMSO Sparingly Soluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound from water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add small portions of hot water until a clear solution is obtained. Avoid using an excessive amount of water to ensure a good recovery.[3]

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove any residual water.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product Oiled Out? cool->oiling_out crystals_form Crystals Formed? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No reheat_oil Reheat to Dissolve Oil oiling_out->reheat_oil Yes check_yield Check Yield collect_crystals->check_yield end Pure Product induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath no_crystals->induce_crystallization induce_crystallization->cool add_solvent Add More Solvent & Cool Slowly reheat_oil->add_solvent add_solvent->cool check_yield->end Acceptable low_yield Low Yield check_yield->low_yield Low optimize Optimize: - Use Less Solvent - Ensure Slow Cooling low_yield->optimize optimize->start Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Improving the stability of 1H-imidazole-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1H-imidazole-2-carbaldehyde in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound is its susceptibility to a pH-dependent hydration equilibrium, where it reversibly converts to its geminal diol form.[1][2][3] Additionally, the imidazole (B134444) ring can be prone to oxidation and photodegradation, and the aldehyde group can be oxidized.[4]

Q2: How does pH affect the stability and structure of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor governing the equilibrium between the aldehyde and its hydrated geminal diol form.[1][2] At a pH below 5, the diol form is the dominant species in the solution.[1][2] Conversely, under more basic conditions (pH > 5), the aldehyde form is more abundant.[1] This equilibrium shift also affects the solution's UV absorbance, with the aldehyde absorbing at 287 nm and the diol at 212 nm.[1][2]

Q3: Is this compound sensitive to light?

A3: Yes, the imidazole moiety is known to be sensitive to photodegradation.[4] Imidazole-2-carboxaldehyde can act as a photosensitizer, potentially leading to the formation of reactive oxygen species and subsequent degradation.[4] Therefore, it is crucial to protect solutions from light.

Q4: What are the recommended storage and handling conditions for this compound and its solutions?

A4: As a solid, this compound should be stored in a cool, dark, and dry place.[4][5][6] For solutions, it is highly recommended to prepare them fresh before each experiment.[4][7] If temporary storage of a solution is unavoidable, it should be kept at a low temperature (e.g., -20°C or -80°C), shielded from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4][7]

Q5: How does the choice of solvent affect the stability of this compound?

A5: Protic solvents like water and methanol (B129727) can facilitate the formation of the gem-diol and hemiacetal forms, respectively.[8] In aprotic solvents like DMSO, the aldehyde form is predominantly observed.[8] The solubility is also pH-dependent in aqueous solutions, with significantly higher solubility at lower pH.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or no product yield in a reaction Degradation of this compound starting material.1. Verify Purity: Before use, check the purity of your this compound using techniques like HPLC or NMR. 2. Fresh Solutions: Always prepare solutions of this compound fresh for each reaction.[4][7] 3. pH Control: If your reaction is in an aqueous medium, consider the pH-dependent hydration. Buffer the solution to a pH that favors the aldehyde form (pH > 6) if your reaction requires the aldehyde moiety.[1]
Appearance of unexpected byproducts 1. Oxidation: The aldehyde group may have oxidized to a carboxylic acid, or the imidazole ring may have undergone oxidative degradation. 2. Photodegradation: Exposure to light can lead to a complex mixture of degradation products.[4]1. Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. 2. Protect from Light: Conduct the experiment in the dark or use amber-colored glassware to shield the reaction from light.[4] 3. Control Reaction: Perform a control experiment in the dark and under an inert atmosphere to see if the byproducts still form.
Inconsistent analytical results (e.g., HPLC, NMR) Shift in the aldehyde-diol equilibrium due to changes in sample preparation or solvent pH.1. Consistent Sample Prep: Ensure your sample preparation protocol is consistent for all analytical runs, paying close attention to the solvent and any pH adjustments. 2. Solvent Choice: For NMR, dissolving the compound in an aprotic solvent like DMSO-d6 can help ensure the aldehyde form is observed.[8] 3. Buffered Mobile Phase: For HPLC analysis, using a buffered mobile phase can help maintain a consistent pH and, therefore, a stable equilibrium during the run.

Data Presentation

Table 1: pH-Dependent Equilibrium of this compound in Aqueous Solution

pHPredominant SpeciesAldehyde Form (%)Diol Form (%)
< 2.5Cationic DiolLowHigh
2.5 - 5DiolLowHigh
> 5.5AldehydeHighLow
8.92Aldehyde~97%~3%

This data is a summary of the findings reported in literature, indicating the general trend of the equilibrium.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound in Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution over time.

1. Materials and Reagents:

  • This compound

  • Solvent of interest (e.g., buffered aqueous solution, organic solvent)

  • HPLC-grade acetonitrile (B52724) (MeCN)

  • HPLC-grade water

  • Acid modifier (e.g., formic acid or phosphoric acid)[9]

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Standard and Sample Solutions:

  • Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Working Sample: Dilute the stock solution with the same solvent to a final concentration within the linear range of the HPLC method.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.[9] The exact gradient will need to be optimized for your specific application.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 287 nm (for the aldehyde form).[1][2]

  • Injection Volume: 10 µL.

4. Stability Study Procedure:

  • Prepare the working sample solution of this compound.

  • Immediately inject a "time zero" sample onto the HPLC to determine the initial peak area of the this compound.

  • Store the working sample solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the sample solution onto the HPLC.

  • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

  • Plot the percentage remaining versus time to determine the stability profile under the tested conditions.

Visualizations

G cluster_low_ph Low pH ( < 5 ) cluster_high_ph High pH ( > 5 ) Protonated_Imidazole Protonated Imidazole Ring Diol Geminal Diol Favored Protonated_Imidazole->Diol Hydration Neutral_Imidazole Neutral Imidazole Ring Aldehyde Aldehyde Favored Neutral_Imidazole->Aldehyde Dehydration Aldehyde->Diol Equilibrium

Caption: pH-dependent equilibrium of this compound.

G start Start: Prepare Solution t0_analysis Time Zero HPLC Analysis start->t0_analysis storage Store Solution Under Experimental Conditions t0_analysis->storage timed_analysis Analyze Aliquots at Predetermined Timepoints storage->timed_analysis data_analysis Calculate % Remaining vs. Time timed_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for stability testing.

G start Inconsistent Results or Low Reaction Yield? check_purity Is the starting material pure? start->check_purity solution_pure Yes check_purity->solution_pure solution_impure No check_purity->solution_impure fresh_solution Was the solution prepared fresh? solution_fresh Yes fresh_solution->solution_fresh solution_not_fresh No fresh_solution->solution_not_fresh check_ph Is the pH of the aqueous solution appropriate? ph_ok Yes check_ph->ph_ok ph_not_ok No check_ph->ph_not_ok light_exposure Was the solution protected from light? light_ok Yes light_exposure->light_ok light_not_ok No light_exposure->light_not_ok inert_atmosphere Was an inert atmosphere used? inert_ok Yes inert_atmosphere->inert_ok inert_not_ok No inert_atmosphere->inert_not_ok solution_pure->fresh_solution purify Action: Purify the starting material. solution_impure->purify solution_fresh->check_ph prepare_fresh Action: Prepare a fresh solution. solution_not_fresh->prepare_fresh ph_ok->light_exposure adjust_ph Action: Adjust/buffer the pH. ph_not_ok->adjust_ph light_ok->inert_atmosphere protect_light Action: Protect from light. light_not_ok->protect_light use_inert Action: Use an inert atmosphere. inert_not_ok->use_inert

Caption: Troubleshooting decision tree for stability issues.

References

How to remove unreacted starting material from 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-imidazole-2-carbaldehyde. Our aim is to help you overcome common challenges and achieve high purity of your target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of unreacted starting materials and other impurities from this compound.

Issue 1: My crude product is a sticky oil or non-crystalline solid after synthesis.

This is a common issue and can be attributed to the presence of residual solvents, unreacted starting materials like imidazole (B134444), or byproducts.

  • Initial Workup: Ensure the reaction has been properly quenched. An aqueous workup is often necessary to remove highly polar impurities. Washing the organic layer with brine can aid in removing residual water.

  • Solvent Removal: Thoroughly remove the reaction solvent using a rotary evaporator. For high-boiling point solvents such as DMF, co-evaporation with a lower-boiling solvent like toluene (B28343) can be effective.

  • Direct Purification: If the product remains oily, you can proceed directly to column chromatography. The crude oil can be adsorbed onto a small amount of silica (B1680970) gel for dry loading onto the column.

Issue 2: I am having difficulty separating my product from unreacted imidazole using column chromatography.

Both this compound and imidazole are polar compounds, which can make chromatographic separation challenging.

  • Solvent System Optimization: Systematically determine the optimal eluent system using thin-layer chromatography (TLC). Start with a less polar solvent system and gradually increase the polarity. A common starting point for imidazole derivatives is a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane (B109758).[1] For more polar compounds, a gradient of 1-10% methanol in dichloromethane is often effective.[1]

  • Silica Gel Deactivation: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to tailing and poor separation.[1] To mitigate this, consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) (0.5-1% v/v) in your eluent system.[1]

  • Alternative Stationary Phase: If strong adsorption persists, consider using a less acidic stationary phase like neutral alumina.[1]

Issue 3: I am observing significant product loss during purification.

Product loss can occur due to strong adsorption to the stationary phase or instability.

  • Strong Adsorption: As mentioned above, the basicity of the imidazole ring can cause strong binding to silica gel. Deactivating the silica with triethylamine is a primary solution.[1]

  • Product Instability: Although generally stable, prolonged exposure to acidic silica gel could potentially lead to degradation of sensitive molecules.[1] Performing the chromatography as quickly as possible or using a neutral stationary phase can help.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

Common impurities can include unreacted starting materials, such as imidazole, and byproducts from side reactions. Depending on the synthetic route, these could also include precursors used in multi-step syntheses.[2]

Q2: Can I use an extraction to remove unreacted imidazole?

Yes, an acid-base extraction can be effective. Imidazole is a basic compound and can be protonated with a dilute acid solution (e.g., 0.5-1 M HCl), making it highly water-soluble.[3] Your organic product may then be separated in an organic solvent. However, the acidity of this compound should be considered to avoid partitioning of the product into the aqueous layer.

Q3: Is recrystallization a viable method for purifying this compound?

Recrystallization can be an effective purification technique if a suitable solvent is found. The choice of solvent will depend on the solubility of the product and impurities at different temperatures. An analytically pure sample of a related compound was obtained from isopropyl alcohol-ether.[4] For this compound, crystallization can be induced by the addition of sodium bicarbonate to an aqueous solution.[2][4]

Q4: How can I monitor the purity of my this compound?

The purity of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier has been reported for analysis.[5] For mass spectrometry compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[5][6]

Data Presentation

Table 1: Physical Properties of this compound and Imidazole

PropertyThis compoundImidazole
Molecular Formula C4H4N2OC3H4N2
Molar Mass 96.09 g/mol [7]68.077 g/mol [8]
Appearance Bright brown powder[9] or light yellow solid[10]White or pale yellow solid[8]
Melting Point 205-206 °C[10], 209 °C (dec.)[9][11]89-91 °C[8]
Boiling Point Not readily available256 °C[8]
Solubility in Water Soluble[9][11]633 g/L[8]
pKa (of conjugate acid) ~2.5 (aldehyde form)[12]6.95[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The product should have an Rf value of approximately 0.3-0.5.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes or dichloromethane). Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted imidazole, causing it to move into the aqueous layer. Repeat the wash 1-2 times.

  • Neutralization and Back-Extraction (Optional): The aqueous layers can be combined, basified with a suitable base (e.g., NaOH), and back-extracted with an organic solvent to recover any product that may have partitioned into the aqueous phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Crude Product check_physical_state Is the product a sticky oil/non-crystalline solid? start->check_physical_state initial_workup Perform Initial Workup: - Quench reaction - Aqueous wash - Brine wash check_physical_state->initial_workup Yes proceed_to_purification Proceed to Purification check_physical_state->proceed_to_purification No solvent_removal Thorough Solvent Removal: - Rotary evaporation - Co-evaporation (for high-boiling solvents) initial_workup->solvent_removal solvent_removal->proceed_to_purification column_chromatography Column Chromatography proceed_to_purification->column_chromatography check_separation Good separation from unreacted starting material? column_chromatography->check_separation optimize_solvent Optimize Solvent System: - TLC analysis - Gradient elution check_separation->optimize_solvent No check_yield Acceptable Yield? check_separation->check_yield Yes deactivate_silica Deactivate Silica Gel: - Add triethylamine (0.5-1%) to eluent optimize_solvent->deactivate_silica alternative_stationary_phase Consider Alternative Stationary Phase: - Neutral alumina deactivate_silica->alternative_stationary_phase alternative_stationary_phase->column_chromatography product_loss_troubleshooting Troubleshoot Product Loss: - Check for strong adsorption - Minimize time on column check_yield->product_loss_troubleshooting No pure_product Pure Product check_yield->pure_product Yes product_loss_troubleshooting->column_chromatography end End pure_product->end

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Large-Scale Synthesis of 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1H-imidazole-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time or temperature may be insufficient. 2. Purity of starting materials: Impurities in the initial imidazole (B134444) or other reagents can lead to side reactions.[1] 3. Ineffective lithiation (for formylation routes): The strong base (e.g., n-BuLi) may be degraded, or the reaction conditions may not be anhydrous. 4. Incorrect pH: The pH of the reaction mixture can be critical, especially in multi-step syntheses or work-up procedures.[1]1. Increase reaction time or temperature and monitor progress by TLC or HPLC.[2] 2. Purify starting materials before use. Purity can be verified by NMR or melting point analysis.[1] 3. Use freshly titrated n-BuLi and ensure all glassware and solvents are rigorously dried. Perform the reaction under an inert atmosphere. 4. Carefully monitor and adjust the pH as specified in the protocol. For instance, in some methods, the addition of sodium bicarbonate is crucial for product crystallization.[3]
Presence of Significant Byproducts 1. Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation, forming 1H-imidazole-2-carboxylic acid.[2] 2. Formation of 2,2'-bis-1H-imidazole: This can occur as a byproduct in syntheses starting from glyoxal (B1671930).[4] 3. Unreacted starting materials: Incomplete reaction can lead to contamination of the final product.[2] 4. Formation of tarry byproducts: Polymerization and side reactions, especially with glyoxal, can lead to intractable materials.[4]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2] Use high-purity starting materials and solvents.[2] 2. Optimize reaction conditions, such as the slow, dropwise addition of glyoxal, to minimize its concentration and subsequent side reactions.[4] 3. Ensure the reaction goes to completion by monitoring with TLC or HPLC. A slight excess of one reagent (as specified in the protocol) may be necessary.[2] 4. Ensure vigorous stirring and slow addition of reagents to maintain homogeneity and minimize localized high concentrations.[4]
Difficulties in Product Purification and Isolation 1. Product is too soluble in the reaction solvent: This can hinder crystallization and isolation.[5] 2. Presence of impurities inhibiting crystallization: Even small amounts of byproducts can prevent the desired product from crystallizing.[5] 3. Strong adsorption to silica (B1680970) gel: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol (B1196071) groups on silica gel, leading to poor recovery during column chromatography.[6] 4. Formation of a non-crystalline crude product: This may be due to residual solvent or impurities.[6]1. Partially remove the solvent under reduced pressure or add an anti-solvent to induce precipitation.[5] 2. Purify the crude product by column chromatography before attempting crystallization.[5] 3. Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) (0.5-1% v/v) in the eluent.[6] 4. Ensure thorough removal of the reaction solvent using a rotary evaporator. For high-boiling solvents, co-evaporation with a lower-boiling solvent can be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of this compound?

A1: Several key strategies are employed for the synthesis of this compound, each with its own advantages.[7] These include:

  • Multi-step synthesis from basic precursors: This is a well-established route that utilizes inexpensive, commercially available starting materials.[7]

  • Direct formylation of the imidazole ring: This can be achieved through methods like the Vilsmeier-Haack reaction or by metallation followed by quenching with a formylating agent such as DMF.[7]

  • Oxidation of 2-substituted imidazoles: For example, the oxidation of 2-hydroxymethylimidazole can yield the desired aldehyde.

  • "Green" synthesis from glyoxal: This method is being explored as an environmentally friendlier alternative.[7]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields can stem from several factors, including the purity of starting materials, inadequate base (if applicable), suboptimal reaction pH, and improper temperature control.[1] Impurities in the 1H-imidazole can lead to side reactions, while an incorrect pH can reduce the nucleophilicity of reactants or promote degradation.[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][8] An HPLC method for the precursor aldehyde often uses a C18 reverse-phase column.[6]

Q4: What are the best practices for purifying this compound on a large scale?

A4: Purification can be achieved through crystallization or column chromatography.[1] For crystallization, it may be necessary to partially remove the solvent or add an anti-solvent to induce precipitation.[5] If using column chromatography, it is advisable to use a less acidic stationary phase like neutral alumina (B75360) or to deactivate silica gel with a base like triethylamine to prevent strong adsorption and product loss.[6]

Q5: Are there any specific safety precautions I should take during the large-scale synthesis?

A5: A thorough risk assessment should be conducted before starting any reaction.[3] When using strong bases like n-BuLi, it is crucial to work under anhydrous conditions and an inert atmosphere to prevent fires. Hydrogenation steps, if part of the synthetic route, involve flammable hydrogen gas and potentially pyrophoric catalysts, which should be handled with care.[3]

Experimental Protocols

Protocol 1: Multi-Step Synthesis from Imidazole

This method is an optimized route using inexpensive, commercially available chemicals.[3][7]

Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole [3][7]

  • In a 12-L vessel, prepare a mixture of imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (B52724) (1000 mL).[7]

  • Add benzoyl chloride (281 g, 2.0 mol) dropwise over 1 hour, maintaining the temperature at 15–25°C with external cooling.[7]

  • Stir the mixture for an additional hour at ambient temperature.[7]

Step B: Hydrogenation

  • Suspend the product from Step A in 95% reagent-grade ethyl alcohol in a hydrogenation bottle.

  • Cautiously add 10% palladium on carbon catalyst.

  • Shake the vessel under a 50-psi atmosphere of hydrogen. Gas uptake should cease after about 2 hours.[3]

  • Remove the catalyst by filtration and evaporate the solvent under reduced pressure.[7]

Step C: Hydrolysis to this compound [3][7]

  • Reflux a solution of the hydrogenated product (0.05 mol) in concentrated hydrochloric acid (200 mL) for 22 hours.[7]

  • Chill the mixture on ice and remove the precipitated benzoic acid by filtration.[7]

  • Evaporate the filtrate, and digest the residue with 95% ethyl alcohol (100 mL) and cool on ice.[7]

  • Filter off the solid ethylenediamine (B42938) dihydrochloride.[7]

  • Evaporate the filtrate, dissolve the residue in water (40 mL), and add solid sodium bicarbonate until foaming ceases to crystallize the final product.[7]

Protocol 2: Formylation via Lithiation of 2-Bromo-1H-imidazole

This method involves the deprotonation of a protected imidazole followed by formylation.[7][9]

  • Cool a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) to 0°C.[9]

  • Slowly add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) over 5 minutes and stir for an additional 5 minutes.[9]

  • Add a 2.5 M solution of n-BuLi in hexane (B92381) (3.5 mL, 8.8 mmol) dropwise over 5 minutes, keeping the temperature below 20°C. Stir for 30 minutes.[9]

  • Add dry N,N-dimethylformamide (DMF, 0.32 g, 4.4 mmol) and slowly warm the reaction to 20°C over 30 minutes. Add an additional 6 mL of DMF to complete the reaction.[9]

  • Quench the reaction with water (6 mL) while keeping the temperature below 20°C and stir for 10 minutes.[9]

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (B1210297) (10 mL).[9]

  • Combine the organic phases, filter through a silica gel pad, and concentrate. Purify the residue by flash chromatography.[7]

Quantitative Data Summary

Synthetic Method Key Reagents Typical Yield Reaction Time Key Conditions Reference
Multi-Step Synthesis from ImidazoleImidazole, Benzoyl Chloride, Pd/C, HClHighMulti-dayAmbient to reflux temperatures--INVALID-LINK--
Formylation via Lithiation2-Bromo-1H-imidazole, i-PrMgCl, n-BuLi, DMF~91%~1.5 hours0°C to 20°C, anhydrous, inert atmosphere--INVALID-LINK--
Oxidation of 2-Hydroxymethylimidazole2-Hydroxymethylimidazole, MnO₂VariableVariableDepends on oxidizing agent--INVALID-LINK--
"Green" Synthesis from GlyoxalGlyoxal, Ammonium SaltsLow to moderateVariableNeutral pH, controlled glyoxal concentration--INVALID-LINK--

Visualizations

experimental_workflow_multistep start Start: Imidazole, Triethylamine, Acetonitrile step1 Step 1: Add Benzoyl Chloride (15-25°C) start->step1 intermediate1 Intermediate: 1-Benzoyl-2-(1,3-dibenzoyl- 4-imidazolin-2-yl)imidazole step1->intermediate1 step2 Step 2: H₂ Gas, Pd/C Catalyst (Hydrogenation) intermediate1->step2 intermediate2 Hydrogenated Intermediate step2->intermediate2 step3 Step 3: Reflux in conc. HCl (Hydrolysis) intermediate2->step3 workup Work-up: Filtration, Evaporation, Crystallization step3->workup product Final Product: This compound workup->product

Caption: Workflow for the multi-step synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Failure purity Check Starting Material Purity start->purity Impurity Suspected conditions Verify Reaction Conditions (T, t, pH) start->conditions Process Deviation reagents Assess Reagent Activity (e.g., n-BuLi) start->reagents Anhydrous Route purity_sol Solution: Purify/Verify Materials purity->purity_sol conditions_sol Solution: Optimize Time, Temp, pH conditions->conditions_sol reagents_sol Solution: Use Fresh/Titrated Reagents, Ensure Anhydrous Setup reagents->reagents_sol

Caption: Troubleshooting logic for addressing low reaction yields.

References

Preventing polymerization of 1H-imidazole-2-carbaldehyde on storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its polymerization and ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

This compound is a heterocyclic aldehyde used as a building block in the synthesis of various pharmaceutical compounds and research chemicals. Like many aldehydes, it is susceptible to polymerization and degradation over time, which can be accelerated by improper storage conditions such as exposure to heat, light, oxygen, and moisture.[1][2] Proper storage is crucial to maintain its purity and reactivity for reliable and reproducible experimental results.

Q2: What are the visible signs of this compound polymerization?

The polymerization of this compound, which is a solid at room temperature, may not be as easily observed as with liquid aldehydes. However, you should be vigilant for the following signs:

  • Change in Appearance: The solid may change in color, often darkening or turning yellow, or its texture might change, becoming harder or more granular.[1]

  • Decreased Solubility: The compound may become less soluble in solvents in which it is typically soluble.

  • Inconsistent Experimental Results: A decrease in the expected reactivity or the appearance of unexpected byproducts in your reactions can be an indicator of polymerization or degradation.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is essential to control the storage environment. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerator)[4] or for longer-term storage, -20°C.[5]Reduces the rate of thermally initiated polymerization and degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]Minimizes oxidation and moisture exposure.
Light Store in a dark location, preferably in an amber or opaque container.[6]Prevents light-induced (photochemical) polymerization.
Container Use a tightly sealed container.[7][8]Prevents exposure to atmospheric oxygen and moisture.[2]

Q4: Can I use polymerization inhibitors with this compound?

While polymerization inhibitors are commonly used for unsaturated aldehydes, specific inhibitors for this compound are not well-documented in publicly available literature.[9] The introduction of an inhibitor could also interfere with subsequent reactions. If you are experiencing significant polymerization issues despite optimal storage conditions, the use of an inhibitor could be considered. However, it would require careful selection and validation on a small scale to ensure it does not affect your experimental outcome. Common inhibitors for other aldehydes include hydroquinone (B1673460) and certain hydroxylamine (B1172632) compounds.[9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
The solid has discolored or changed in texture. Polymerization has likely occurred due to improper storage (exposure to heat, light, or air).[1]It is recommended to use a fresh batch of the reagent for the best results. If this is not possible, the purity of the material should be assessed by analytical methods (e.g., NMR, HPLC) before use.[10]
Inconsistent or poor results in my reaction. The starting material may have degraded or polymerized, leading to a lower concentration of the active aldehyde.[3]1. Verify that the storage conditions have been consistently maintained. 2. Use a fresh vial of this compound. 3. If possible, analyze the purity of the suspect batch.
The compound is difficult to dissolve. Partial polymerization can lead to the formation of less soluble oligomers or polymers.Try sonicating the solution gently. If solubility remains an issue, it is a strong indicator of polymerization, and a new batch of the compound should be used.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for this compound

  • Upon Receipt: Immediately place the container of this compound in a refrigerator at 2-8°C or a freezer at -20°C for long-term storage.[4][5]

  • Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, and you plan to store it for an extended period, consider transferring it inside a glovebox to a new, dry vial. Backfill the vial with argon or nitrogen before sealing.

  • Light Protection: Ensure the storage location is dark. If the original container is not amber or opaque, place it inside a secondary container that blocks light.[2]

  • Sealing: After each use, ensure the container cap is tightly secured to prevent the ingress of air and moisture.[7][8] For screw-cap vials, using parafilm can provide an additional seal.

Visualizations

Storage_Workflow cluster_storage Recommended Storage Protocol receipt Receive Compound storage_temp Store at 2-8°C or -20°C receipt->storage_temp inert_atm Store Under Inert Gas (Argon or Nitrogen) storage_temp->inert_atm light_prot Protect from Light (Amber Vial/Dark Place) inert_atm->light_prot seal Tightly Seal Container light_prot->seal use Ready for Experimental Use seal->use

Caption: Recommended workflow for storing this compound.

Polymerization_Factors cluster_factors Factors Promoting Polymerization polymerization Polymerization of This compound heat Elevated Temperature heat->polymerization light Light Exposure light->polymerization oxygen Oxygen (Air) oxygen->polymerization moisture Moisture moisture->polymerization

Caption: Key environmental factors that can induce polymerization.

References

Technical Support Center: Overcoming Solubility Challenges with 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when using 1H-imidazole-2-carbaldehyde in organic reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the solubility of this compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule, which dictates its solubility. It is soluble in water and shows slight to sparing solubility in polar organic solvents like methanol (B129727) and DMSO, sometimes requiring sonication to dissolve.[1] Its solubility is generally poor in non-polar or weakly polar solvents such as toluene, hexane, and dichloromethane (B109758). The strong intermolecular forces, including hydrogen bonding, in its solid crystalline state contribute to its limited solubility in many organic solvents.[2]

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: The low solubility is primarily due to the polarity mismatch between the highly polar this compound and less polar or non-polar organic solvents. The molecule's structure, featuring both a hydrogen bond donor (N-H) and acceptor (aldehyde C=O and ring nitrogens), leads to a strong crystal lattice energy that needs to be overcome by solvent-solute interactions.[2] As the carbon chain length and hydrophobic character of a solvent increase, the solubility of polar aldehydes like this one tends to decrease.[3][4]

Q3: Can pH affect the solubility of this compound?

A3: Yes, pH can significantly influence its solubility, particularly in aqueous or protic media. The imidazole (B134444) ring is basic and can be protonated under acidic conditions.[5][6] This protonation forms a more soluble salt. In aqueous solutions, this compound exists in a pH-dependent equilibrium with its hydrated geminal diol form, which is the dominant species at a pH below 5.[7] Adjusting the pH can therefore be a viable strategy to enhance solubility, but it must be compatible with the reaction conditions.

Q4: Are there any risks associated with heating to dissolve the compound?

A4: While heating is a common method to increase solubility, it should be done with caution. This compound has a high melting point (around 209 °C with decomposition), but prolonged exposure to high temperatures, even below this point, could lead to degradation, especially in the presence of other reagents.[1][8] It is crucial to monitor for any color changes that might indicate decomposition and to stay well below the solvent's boiling point.[2]

Troubleshooting Guide for Common Solubility Issues

IssuePotential Cause(s)Recommended Solutions
Compound fails to dissolve in a non-polar solvent (e.g., Toluene, Hexane, Diethyl Ether). Polarity Mismatch: The polar solute has minimal interaction with the non-polar solvent.1. Change Solvent: If the reaction chemistry allows, switch to a more polar solvent (e.g., DMF, DMSO, or an alcohol). 2. Use a Co-solvent: Add a small amount of a polar aprotic solvent like DMF or DMSO (e.g., 1-10% v/v) to the non-polar solvent to increase its solvating power.[2] 3. Solid-State Synthesis: For certain reactions like Suzuki-Miyaura cross-couplings, consider solvent-free, solid-state synthesis using techniques like ball milling.[9]
Precipitation occurs when the reaction mixture is cooled. Temperature-Dependent Solubility: The compound was soluble at an elevated temperature but the solution became supersaturated upon cooling.1. Maintain Temperature: If possible, conduct the subsequent steps of the reaction or workup at the elevated temperature.[2] 2. Use a Co-solvent: Add a co-solvent in which the compound has better solubility at room temperature to prevent precipitation upon cooling.[2]
Low or inconsistent reaction yields despite the compound appearing to dissolve. Micro-suspensions: The compound may have formed a fine suspension rather than a true solution, limiting the availability of the reactant. Slow Dissolution Rate: The compound may be dissolving too slowly, affecting the reaction kinetics.1. Use Sonication: Employ sonication to break down aggregates and promote the formation of a true solution.[2] 2. Increase Agitation: Ensure vigorous stirring to maximize the surface area contact between the solute and solvent. 3. Pre-dissolve in a Minimal Amount of Co-solvent: Dissolve the aldehyde in a small volume of a good solvent (like DMSO) first, and then add this solution to the main reaction solvent.
Reaction solvent (e.g., Methanol) is too polar for subsequent workup/extraction. Solvent Miscibility: The polar reaction solvent is also soluble in the aqueous phase, leading to poor separation and product loss during extraction.1. Solvent Evaporation: Before workup, remove the polar solvent under reduced pressure (e.g., using a rotary evaporator). Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane for the extraction.[10] 2. "Salting Out": During the aqueous wash, use a saturated brine (NaCl solution) to decrease the solubility of the organic compound in the aqueous layer and force it into the organic layer.[10]

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound in various solvents.

SolventSolvent TypeReported SolubilityReference
WaterPolar ProticSoluble[1][11]
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly Soluble[1]
MethanolPolar ProticSlightly Soluble (may require sonication)[1]
EthanolPolar ProticSparingly Soluble[12]
Dichloromethane (DCM)Weakly PolarPoorly Soluble / Insoluble[13]
TolueneNon-polarPoorly Soluble / Insoluble[2]
HexaneNon-polarPoorly Soluble / Insoluble[2]

Experimental Protocols for Solubility Enhancement

Protocol 1: Using a Co-solvent System

This method is effective when a reactant needs to be dissolved in a solvent in which it is not normally soluble.

  • Select a Co-solvent: Choose a polar aprotic solvent in which this compound is known to be at least sparingly soluble, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Pre-dissolve the Aldehyde: In a separate, dry flask, add the solid this compound. Add the chosen co-solvent dropwise while stirring until the solid is fully dissolved. Use the minimum amount of co-solvent necessary.

  • Addition to Reaction: Slowly add the concentrated solution of the aldehyde to the main reaction vessel containing the bulk solvent and other reagents.

  • Monitor for Precipitation: Observe the reaction mixture closely. If precipitation occurs, a small, additional amount of the co-solvent may be required. Be mindful that the co-solvent can affect reaction kinetics and outcomes.

Protocol 2: Solubility Enhancement by Heating

This protocol should be used when the compound's stability at elevated temperatures is confirmed.

  • Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) in a heating mantle or oil bath equipped with a temperature controller and stirrer.

  • Combine Components: Add the solvent, this compound, and any other thermally stable reagents to the flask.

  • Gradual Heating: Begin stirring and slowly increase the temperature. Do not exceed the boiling point of the solvent. A good starting point is to heat to 40-60°C.

  • Observe Dissolution: Hold the temperature at which the compound dissolves. Monitor for any signs of decomposition (e.g., darkening of the solution).

  • Maintain Temperature: If the reaction is to be run at this temperature, maintain it for the duration of the experiment. If the goal is simply to dissolve the compound before cooling, be aware that it may precipitate out again.[2]

Protocol 3: Using Sonication

Sonication uses ultrasonic waves to break up solid particles and accelerate dissolution.

  • Preparation: Add the this compound and the desired solvent to a flask.

  • Ultrasonic Bath: Place the flask into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Application: Turn on the sonicator. Sonication can gently warm the sample; if the reaction is temperature-sensitive, monitor the temperature of the bath and add ice as needed.

  • Duration: Sonicate in short bursts (e.g., 5-10 minutes) until the solid is fully dissolved. Visually inspect for complete dissolution.

Visualized Workflows and Logic

Troubleshooting_Workflow start Solubility Issue: This compound precipitates in organic solvent. check_solvent Is the solvent polar? (e.g., DMF, DMSO, MeOH) start->check_solvent nonpolar_path Solvent is non-polar (e.g., Toluene, Hexane) check_solvent->nonpolar_path No polar_path Solvent is polar, but solubility is still poor. check_solvent->polar_path Yes cosolvent Strategy 1: Use Co-solvent Add 1-10% DMSO or DMF. nonpolar_path->cosolvent heating Strategy 2: Incremental Heating Heat gently (40-60°C). Monitor for decomposition. nonpolar_path->heating sonication Strategy 3: Sonication Use ultrasonic bath to aid dissolution. nonpolar_path->sonication end_node Reaction proceeds with dissolved aldehyde. cosolvent->end_node heating->end_node sonication->end_node increase_polarity Increase agitation and/or temperature. Consider a more potent polar aprotic solvent like NMP if possible. polar_path->increase_polarity increase_polarity->end_node

Caption: Troubleshooting workflow for dissolving this compound.

Reaction_Workup_Logic start Reaction Complete in a Polar, Water-Miscible Solvent (e.g., MeOH, DMF, DMSO) workup_choice Is direct extraction feasible? start->workup_choice direct_extraction Proceed with aqueous wash. Expect potential product loss. workup_choice->direct_extraction Yes solvent_removal Remove polar solvent via rotary evaporation. workup_choice->solvent_removal No, to prevent emulsion/loss salting_out Improve Phase Separation: Use saturated brine (NaCl) for washes. direct_extraction->salting_out end_node Isolated Product salting_out->end_node redissolve Re-dissolve residue in a water-immiscible solvent (e.g., Ethyl Acetate, DCM). solvent_removal->redissolve standard_extraction Perform standard aqueous extraction. redissolve->standard_extraction standard_extraction->end_node

Caption: Decision pathway for reaction workup from polar solvents.

References

Column chromatography conditions for purifying 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 1H-imidazole-2-carbaldehyde by column chromatography, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica (B1680970) gel (60 Å pore size). For compounds that show strong interaction or degradation on acidic silica, alternative stationary phases like neutral alumina (B75360) or florisil (B1214189) can be considered.[1][2]

Q2: Which mobile phase systems are effective for the elution of this compound?

A2: Gradient elution is typically recommended to achieve good separation.[3] Common solvent systems include a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane (B109758).[1][2] The optimal solvent system should ideally be determined by preliminary thin-layer chromatography (TLC).[1]

Q3: My compound is streaking or "tailing" on the TLC plate and column. What could be the cause and how can I fix it?

A3: Tailing is a common issue when purifying imidazole (B134444) derivatives on silica gel.[2] It is often caused by the strong interaction between the basic nitrogen of the imidazole ring and the acidic silanol (B1196071) groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1% v/v), to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]

Q4: I am observing a very low yield after column chromatography. What are the potential reasons?

A4: Low recovery of this compound can be due to several factors. The compound may be irreversibly adsorbing to the silica gel.[2] To address this, consider deactivating the silica gel with triethylamine or switching to a less acidic stationary phase like neutral alumina.[2] Additionally, the aldehyde functional group can be sensitive, and prolonged contact with the acidic silica gel may cause degradation.[1] Running the column more quickly (flash chromatography) can help minimize exposure time.[2]

Q5: My purified product shows an extra peak in the 1H NMR spectrum, particularly when using DMSO-d6 as the solvent. What could this be?

A5: this compound is known to form a stable hydrate (B1144303) (a gem-diol) in the presence of water.[1] This can result in an additional set of peaks in the NMR spectrum. To confirm the presence of a hydrate, you can perform a D₂O exchange experiment, which will cause the disappearance of the OH proton signals of the hydrate.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude product.

Preparation of the Stationary Phase (Slurry)
  • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[1]

Column Packing
  • Pour the silica gel slurry into a glass column.

  • Allow the silica to pack under gravity or apply gentle pressure.

  • Ensure the silica bed is level and free of any air bubbles or cracks.[1]

Sample Loading
  • Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.

Elution
  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase according to a predetermined gradient. This can be done by incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate).

Fraction Collection and Analysis
  • Collect fractions of the eluent in separate test tubes.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Data Presentation

Table 1: Recommended Column Chromatography Conditions

ParameterConditionNotes
Stationary Phase Silica Gel (60 Å)Neutral alumina or florisil can be used for sensitive compounds.[1]
Mobile Phase A Hexane / Ethyl AcetateStart with a low percentage of ethyl acetate and gradually increase.
Mobile Phase B Dichloromethane / MethanolA gradient of 1-10% methanol in dichloromethane is often effective for more polar compounds.[1]
Modifier Triethylamine (0.1-1% v/v)Add to the mobile phase to reduce tailing.[2]
Elution Mode GradientAllows for better separation of closely eluting impurities.[3]
Sample Loading Dry LoadingOften results in sharper bands and improved separation.[2]

Troubleshooting Guide

Issue 1: Co-elution of Impurities

If your product is co-eluting with impurities, consider the following troubleshooting steps.

CoElution_Troubleshooting start Co-elution of Impurities optimize_mobile Optimize Mobile Phase start->optimize_mobile Initial Step change_stationary Change Stationary Phase (e.g., Alumina) start->change_stationary Alternative Approach dry_loading Use Dry Loading start->dry_loading For Better Band Shape gradient Switch to Gradient Elution optimize_mobile->gradient If isocratic solvent_system Change Solvent System (e.g., DCM/MeOH) optimize_mobile->solvent_system If gradient fails

Caption: Troubleshooting workflow for co-eluting impurities.

Issue 2: Low Product Yield

If you are experiencing a significant loss of your product during purification, this guide can help you identify and solve the problem.

LowYield_Troubleshooting start Low Product Yield check_adsorption Check for Irreversible Adsorption start->check_adsorption check_stability Check for Compound Instability start->check_stability deactivate_silica Deactivate Silica with Triethylamine check_adsorption->deactivate_silica Solution 1 use_alumina Use Neutral/Basic Alumina check_adsorption->use_alumina Solution 2 flash_chromatography Run Flash Chromatography (Faster) check_stability->flash_chromatography Solution

Caption: Troubleshooting guide for low product yield.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 1H-imidazole-2-carbaldehyde is a critical step in ensuring the integrity and safety of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography (GC), for the purity validation of this compound. The information presented is supported by detailed experimental protocols and comparative data to assist in selecting the most suitable analytical method.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method offers excellent resolution and sensitivity, allowing for the accurate determination of purity and the detection of potential impurities.

Experimental Protocol: HPLC Purity Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic or phosphoric acid as a modifier) is common.[1][2] A typical starting point is a ratio of 20:80 (v/v) acetonitrile to acidified water.

  • Flow Rate: A standard flow rate of 1.0 mL/min is maintained.[1]

  • Detection: UV detection is performed at a wavelength where the compound exhibits maximum absorbance, typically between 210-280 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Sample and Standard Preparation:

  • Standard Solution: A reference standard of this compound of known high purity is accurately weighed and dissolved in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Working standards of lower concentrations are prepared by serial dilution.

  • Sample Solution: The this compound sample to be tested is accurately weighed and dissolved in the mobile phase to a concentration within the linear range of the method (e.g., 0.5 mg/mL).

3. Data Analysis:

The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram, using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Analysis of this compound

The following table summarizes representative quantitative data from an HPLC analysis of a this compound sample, including potential impurities.

Peak No.Compound NameRetention Time (min)Peak Area (mAU*s)Area (%)
1Imidazole2.51500.5
2This compound 5.2 29550 98.5
31H-imidazole-2-carboxylic acid3.83001.0

Note: The data presented is hypothetical but representative of a typical HPLC analysis.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. For aldehydes like this compound, GC can be a viable alternative to HPLC, though it may require derivatization to improve volatility and thermal stability.

Experimental Protocol: GC Purity Validation

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C, holding for 2 minutes, and ramping up to 250 °C at 10 °C/min.

  • Detector Temperature: 280 °C (for FID).

2. Sample and Standard Preparation (with Derivatization):

  • Derivatizing Agent: A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Derivatization Procedure: The this compound standard and sample are reacted with the derivatizing agent in a suitable solvent (e.g., ethyl acetate) to form the corresponding oxime derivative, which is more volatile and thermally stable.

  • Injection: The derivatized sample is injected into the GC.

Data Presentation: GC Analysis of this compound (Derivatized)

The following table summarizes representative quantitative data from a GC analysis of a derivatized this compound sample.

Peak No.Compound Name (as Oxime Derivative)Retention Time (min)Peak AreaArea (%)
1Imidazole (derivatized)4.11800.6
2This compound Oxime 8.7 29220 97.4
31H-imidazole-2-carboxylic acid (derivatized)6.56002.0

Note: The data presented is hypothetical but representative of a typical GC analysis.

Comparison of HPLC and GC for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.[3]Best suited for volatile and thermally stable compounds.[3][4]
Sample Preparation Generally simpler, direct injection of the dissolved sample is often possible.May require derivatization to increase volatility and thermal stability, adding complexity.[4]
Resolution Typically provides high resolution for a wide range of compounds.Can offer very high resolution, especially with capillary columns.
Sensitivity Dependant on the detector used (e.g., UV, MS), generally good sensitivity.Highly sensitive, especially with detectors like FID and MS.[4]
Cost Instrument and solvent costs can be high.[5][6]Instrument cost can be lower, and carrier gases are generally less expensive than HPLC solvents.[5]

Mandatory Visualizations

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution hplc_injection Inject into HPLC prep_std->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation result Final Purity Report purity_calculation->result

Caption: Workflow for HPLC Purity Validation of this compound.

Logical Relationship: HPLC vs. GC for Aldehyde Analysis

HPLC_vs_GC cluster_analyte Analyte Properties cluster_considerations Method Considerations volatility Volatility hplc HPLC volatility->hplc Low gc GC volatility->gc High thermal_stability Thermal Stability thermal_stability->hplc Low thermal_stability->gc High derivatization Derivatization Required? hplc->derivatization Often No cost Operational Cost hplc->cost Higher gc->derivatization Often Yes gc->cost Lower

Caption: Key considerations for choosing between HPLC and GC for aldehyde analysis.

References

A Comparative Guide to the Synthesis of 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1H-imidazole-2-carbaldehyde is a critical building block in the development of a wide range of pharmaceuticals and functional materials due to the versatile reactivity of its aldehyde group and imidazole (B134444) ring.[1] This guide provides a detailed comparison of the most common synthetic routes to this valuable compound, offering an objective analysis of their performance based on experimental data.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and drawbacks. The most prominent methods include a multi-step synthesis from basic starting materials and a more direct formylation of a pre-functionalized imidazole.[1]

Route 1: Multi-Step Synthesis from Imidazole and Benzoyl Chloride

This well-established route, detailed in Organic Syntheses, begins with inexpensive and readily available starting materials.[1][2] The synthesis proceeds through several intermediate stages, including protection and subsequent deprotection steps, to yield the final product. While reliable, this method involves a greater number of synthetic steps.[3]

Route 2: Formylation of 2-Bromo-1H-imidazole

This approach offers a more direct pathway to this compound. It involves the metallation of 2-bromo-1H-imidazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][4] This route is characterized by a higher overall yield and fewer synthetic steps compared to the multi-step synthesis.[3]

Other Synthetic Approaches

Alternative methods for the synthesis of this compound include the oxidation of 2-substituted imidazoles, such as 2-hydroxymethyl-1H-imidazole, and greener approaches utilizing glyoxal (B1671930).[1][5] However, these methods are often less documented in terms of comparative yield and scalability for this specific target molecule.

Quantitative Comparison of Key Synthesis Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their performance.

ParameterRoute 1: Multi-Step SynthesisRoute 2: Formylation of 2-Bromo-1H-imidazole
Starting Materials Imidazole, Benzoyl Chloride2-Bromo-1H-imidazole
Number of Steps 5[3]2[3]
Overall Yield ~40-55%[3]~75-91%[3][4]
Reaction Time Longer[3]Shorter[3]
Key Reagents & Conditions Triethylamine (B128534), HCl, Pd/C hydrogenation[2]Isopropylmagnesium chloride, n-Butyllithium, low temperature[3][4]
Purification Method Filtration, Recrystallization[3]Flash Chromatography[1][3]

Experimental Protocols

Route 1: Multi-Step Synthesis from Imidazole

This protocol is adapted from the procedure detailed in Organic Syntheses.

Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole

  • In a suitable reaction vessel, a mixture of imidazole (1.0 mol), triethylamine (2.0 mol), and acetonitrile (B52724) (1000 mL) is prepared.

  • Benzoyl chloride (2.0 mol) is added dropwise over 1 hour, maintaining the temperature at 15–25°C.

  • The mixture is stirred for an additional hour at ambient temperature.

  • The crystalline product is isolated by filtration, washed, and air-dried. Yield: 80–85%.[2]

Step B: 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride

  • The product from Step A (0.335 mol) is suspended in methanol (B129727) (500 mL), and concentrated hydrochloric acid (30 mL) is added.

  • The mixture is stirred until a clear solution is obtained.

  • The product is isolated by filtration and washed. Yield: 87–94%.[3]

Step C: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride

  • The product from Step B (0.10 mol) is suspended in 95% ethanol (B145695) (300 mL) in a Parr hydrogenation bottle.

  • 10% palladium on carbon (2 g) is added.

  • The mixture is hydrogenated under a 50-psi atmosphere of hydrogen until the uptake of gas ceases (approximately 2 hours).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

Step D: 1H-Imidazole-2-carboxaldehyde

  • The product from Step C (0.05 mol) is dissolved in concentrated hydrochloric acid (200 mL) and refluxed for 22 hours.

  • The mixture is cooled, and the precipitated benzoic acid is removed by filtration.

  • The filtrate is evaporated, and the residue is treated with 95% ethyl alcohol to remove ethylenediamine (B42938) dihydrochloride (B599025) by filtration.

  • The final filtrate is evaporated, the residue is dissolved in water, and solid sodium bicarbonate is added until foaming ceases, causing the crystallization of 1H-imidazole-2-carboxaldehyde.[1][2]

Route 2: Formylation of 2-Bromo-1H-imidazole

This protocol is based on a high-yield formylation procedure.

  • A solution of 2-bromo-1H-imidazole (4.4 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) is cooled to 0°C.

  • A 2 M solution of isopropylmagnesium chloride in THF (4.4 mmol) is added slowly over 5 minutes. The mixture is stirred for an additional 5 minutes.[4]

  • A 2.5 M solution of n-butyllithium in hexane (B92381) (8.8 mmol) is added dropwise over 5 minutes, maintaining the temperature below 20°C. The mixture is then stirred for 30 minutes.[1][4]

  • Dry N,N-dimethylformamide (DMF, 4.4 mmol) is added, and the reaction is slowly warmed to 20°C over 30 minutes. An additional 6 mL of DMF is added to complete the reaction.[1][4]

  • The reaction is quenched with water (6 mL) while keeping the temperature below 20°C and stirred for 10 minutes.[1][4]

  • The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate (B1210297).[1][4]

  • The combined organic phases are filtered through a silica (B1680970) gel pad and concentrated.[1][4]

  • The residue is purified by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield this compound as a light yellow solid. Yield: 91%.[4]

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for selecting a synthetic route for this compound based on key decision-making criteria.

Synthesis_Route_Comparison cluster_start Decision Start cluster_routes Synthetic Routes cluster_criteria Evaluation Criteria cluster_outcomes Route Selection Start Select Synthesis Route for This compound Route1 Route 1: Multi-Step Synthesis Start->Route1 Route2 Route 2: Formylation of 2-Bromo-1H-imidazole Start->Route2 Yield Overall Yield Route1->Yield Steps Number of Steps Route1->Steps Reagents Reagent Availability & Handling Route1->Reagents Route2->Yield Route2->Steps Route2->Reagents Select_R1 Select Route 1: Cost-effective starting materials, established procedure Yield->Select_R1 Moderate Select_R2 Select Route 2: Higher yield, fewer steps Yield->Select_R2 High Steps->Select_R1 High Steps->Select_R2 Low Reagents->Select_R1 Common Reagents->Select_R2 Specialized (Organometallics)

Caption: Decision workflow for selecting a synthesis route.

Conclusion

The choice of synthetic route for this compound depends on the specific priorities of the researcher or organization. The multi-step synthesis from imidazole is a well-documented and robust method that utilizes inexpensive starting materials. However, its multi-step nature and moderate overall yield may be drawbacks for large-scale production or time-sensitive projects.

In contrast, the formylation of 2-bromo-1H-imidazole offers a more efficient and higher-yielding alternative. While it requires the handling of organometallic reagents and chromatographic purification, the significant reduction in the number of steps and the higher overall yield make it an attractive option for many applications. This comparative guide provides the necessary data to make an informed decision based on the specific requirements of the intended synthesis.

References

A Comparative Guide to 1H-imidazole-2-carbaldehyde and 1H-imidazole-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, imidazole (B134444) aldehydes are pivotal building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to materials. Among these, 1H-imidazole-2-carbaldehyde and 1H-imidazole-4-carbaldehyde stand out as two common, yet distinct, isomers. Their structural difference—the position of the formyl group on the imidazole ring—imparts unique reactivity and utility in synthetic applications. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate building block for their specific synthetic needs.

Physicochemical Properties and Spectroscopic Data

A fundamental understanding of the physical and spectroscopic properties of these isomers is crucial for their identification and characterization in the laboratory.

PropertyThis compound1H-imidazole-4-carbaldehyde
Molecular Formula C₄H₄N₂OC₄H₄N₂O
Molecular Weight 96.09 g/mol [1]96.09 g/mol [2]
Appearance Beige to light yellow solid[3][4]White to light yellow powder[2][5]
Melting Point 206–207 °C[3]174–177 °C[6][7]
Solubility Soluble in water.Soluble in DMSO and methanol.[5][7][8]
¹H NMR (DMSO-d₆) δ 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[4][9]δ 9.74 (s, 1H), 7.99 (s, 1H), 7.94 (s, 1H)[5]
¹³C NMR (DMSO-d₆) δ 181.66, 146.09[4]δ 184.46, 139.44, 134.9, 129.5[5]

Synthesis and Performance Comparison

The synthetic routes to this compound and 1H-imidazole-4-carbaldehyde vary, each with its own advantages in terms of starting materials, reaction conditions, and yields.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound, including multi-step synthesis from simple precursors, direct formylation of the imidazole ring, and oxidation of 2-substituted imidazoles.[10] A common and well-documented method involves the formylation of a protected 2-lithioimidazole.[3]

Key Synthetic Strategies for this compound

G Synthesis of this compound A 2-Bromo-1H-imidazole B Protection (e.g., Trityl) A->B Protection C Lithiation (n-BuLi) B->C Halogen-metal exchange D Formylation (DMF) C->D Nucleophilic attack E Deprotection D->E Acidic workup F This compound E->F Final product

Caption: General workflow for the synthesis of this compound via lithiation.

A notable synthesis involves the reaction of 2-bromo-1H-imidazole with i-PrMgCl followed by n-BuLi and then quenching with DMF, affording the product in high yield.[4] Another established route proceeds via the hydrolysis of a 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride precursor.[3]

Synthesis of 1H-imidazole-4-carbaldehyde

The synthesis of 1H-imidazole-4-carbaldehyde can also be achieved through several routes. One common method is the oxidation of 1H-imidazole-4-methanol using manganese dioxide.[11] Another approach involves the formylation of a protected 4-bromoimidazole via a lithiation-formylation sequence, analogous to the synthesis of the 2-carbaldehyde isomer.

Key Synthetic Strategies for 1H-imidazole-4-carbaldehyde

G Synthesis of 1H-imidazole-4-carbaldehyde cluster_0 Oxidation Route cluster_1 Formylation Route A 1H-imidazole-4-methanol B Oxidation (MnO₂) A->B C 1H-imidazole-4-carbaldehyde B->C D 4-Bromo-1H-imidazole E Lithiation (n-BuLi) D->E F Formylation (DMF) E->F G 1H-imidazole-4-carbaldehyde F->G

Caption: Common synthetic routes to 1H-imidazole-4-carbaldehyde.

Performance Comparison in Synthesis
FeatureThis compound Synthesis (via Lithiation)[4]1H-imidazole-4-carbaldehyde Synthesis (via Oxidation)[11]
Starting Material 2-Bromo-1H-imidazole1H-imidazole-4-methanol
Key Reagents i-PrMgCl, n-BuLi, DMFManganese dioxide (MnO₂)
Reaction Conditions Anhydrous THF, 0 °C to 20 °CMethanol, 40 °C
Reported Yield 91%High purity (99.8%), yield not explicitly stated but implied to be good.
Workup/Purification Aqueous quench, extraction, flash chromatographyFiltration, washing, crystallization

Applications in Drug Development and Materials Science

Both isomers are valuable precursors in the synthesis of biologically active molecules and functional materials. Their utility is often dictated by the specific substitution pattern required in the final product.

  • This compound has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), making it a compound of interest for the development of therapeutics for type-2 diabetes.[12] It is also used in the preparation of tridentate Schiff-base ligands and in the study of imidazole-directed allylation of aldimines.[12]

  • 1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of C17,20-lyase inhibitors, which are being investigated for the treatment of androgen-dependent prostate cancer.[6][7][8] It also serves as a building block for antimalarial drugs and in the fabrication of colorimetric chemosensors.[6][7][8]

Logical Relationship of Isomers to Therapeutic Areas

G I2C This compound PTP1B PTP1B Inhibition I2C->PTP1B acts as inhibitor I4C 1H-imidazole-4-carbaldehyde Lyase C17,20-lyase Inhibition I4C->Lyase is a precursor for Antimalarial Antimalarial Drugs I4C->Antimalarial is a building block for Diabetes Type-2 Diabetes PTP1B->Diabetes therapeutic target for ProstateCancer Prostate Cancer Lyase->ProstateCancer therapeutic target for

Caption: Therapeutic applications stemming from the two imidazole carbaldehyde isomers.

Experimental Protocols

Synthesis of this compound via Lithiation and Formylation[4]
  • To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) at 0 °C, slowly add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) over 5 minutes.

  • Stir the reaction mixture at this temperature for an additional 5 minutes.

  • Add a 2.5 M solution of n-BuLi in hexanes (3.5 mL, 8.8 mmol) dropwise over 5 minutes, maintaining the temperature below 20 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add dry N,N-dimethylformamide (DMF, 0.32 g, 4.4 mmol) and slowly warm the reaction to 20 °C over 30 minutes.

  • Add an additional 6 mL of DMF to complete the reaction.

  • Quench the reaction with water (6 mL) while keeping the temperature below 20 °C and stir for 10 minutes.

  • Separate the organic and aqueous phases. Extract the aqueous phase once with ethyl acetate (B1210297) (10 mL).

  • Combine the organic phases, filter through a silica (B1680970) gel pad, and concentrate.

  • Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield this compound as a light yellow solid (0.38 g, 91% yield).

Synthesis of 1H-imidazole-4-carbaldehyde via Oxidation[11]
  • Dissolve 25.1 g (0.254 mol) of 1H-imidazole-4-methanol in 250 g of methanol.

  • Add the solution to a 500 mL reaction vessel along with 125 g (1.43 mol) of manganese dioxide.

  • Carry out the oxidation reaction at 40 °C for 6 hours.

  • After the reaction is complete, cool the system to 25 °C and filter out the manganese dioxide.

  • Wash the filtered manganese dioxide twice with 50 g of room temperature methanol.

  • The combined filtrate contains the product. Further purification can be achieved by crystallization after solvent removal.

Conclusion

Both this compound and 1H-imidazole-4-carbaldehyde are indispensable reagents in synthetic chemistry. The choice between them is primarily dictated by the desired substitution pattern of the target molecule. The synthesis of the 2-carbaldehyde isomer via lithiation offers high yields but requires stringent anhydrous conditions and careful temperature control. In contrast, the oxidation route to the 4-carbaldehyde isomer is operationally simpler, though it may require a larger excess of the oxidizing agent. Their distinct applications in medicinal chemistry underscore the importance of regiochemistry in drug design and development. This guide provides the foundational data and protocols to enable researchers to make informed decisions for their synthetic endeavors.

References

Spectroscopic comparison of 1H-imidazole-2-carbaldehyde and its oxime derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structural characteristics is fundamental. This guide offers a detailed spectroscopic comparison of 1H-imidazole-2-carbaldehyde and its oxime derivative, providing key experimental data to elucidate the structural changes that occur upon conversion of the aldehyde to an oxime.

The transformation of the aldehyde functional group in this compound to an oxime introduces significant changes to the molecule's electronic and conformational properties. These modifications are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide presents a side-by-side comparison of the spectroscopic data for these two compounds, supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its oxime derivative.

¹H NMR Spectroscopic Data (DMSO-d₆)
CompoundChemical Shift (δ) ppm / Multiplicity / Assignment
This compound 13.60 (s, 1H, NH), 9.63 (s, 1H, CHO), 7.50 (s, 1H, Im-H), 7.25 (s, 1H, Im-H)[1][2]
This compound oxime Exists as a mixture of syn and anti isomers (approx. 60:40 ratio)[1][3]. syn-isomer: ~12.1 (br s, 1H, NOH), 8.10 (s, 1H, CH=N), ~7.15 (d, 1H, Im-H), ~7.45 (d, 1H, Im-H)[1][2]. anti-isomer: ~11.5 (br s, 1H, NOH), ~8.10 (s, 1H, CH=N), ~7.15 (d, 1H, Im-H), ~7.45 (d, 1H, Im-H)[1]. The imidazole (B134444) NH proton resonates at ~13.0 ppm (br s)[1].
¹³C NMR Spectroscopic Data (DMSO-d₆)
CompoundChemical Shift (δ) ppm / Assignment
This compound 180.0 (CHO), 145.5 (C2), 129.0 (C5), 123.5 (C4)[1]
This compound oxime Due to the presence of syn and anti isomers, the spectrum is more complex. Expected signals: ~145.0 (C2), ~140.0 (C=NOH), ~128.0 (C5), ~122.0 (C4)[1]. A definitive list of chemical shifts is not readily available in the literature[3].
Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundKey Absorption Bands (cm⁻¹) / Assignment
This compound ~3100 (N-H stretch), ~1685 (C=O stretch, aldehyde), ~1580 (C=N stretch, imidazole)[1]
This compound oxime ~3400 (O-H stretch), ~3100 (N-H stretch), ~1640 (C=N stretch, oxime), ~1580 (C=N stretch, imidazole)[1]
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z) / Key Fragments
This compound M⁺ at m/z 96. Key fragments include [M-H]⁺ (m/z 95) and loss of CO (m/z 68)[1][4]
This compound oxime M⁺ at m/z 111. Key fragments may include loss of •OH (m/z 94) and further fragmentation of the imidazole ring[1][3].
UV-Visible (UV-Vis) Spectroscopic Data
Compoundλmax (nm)
This compound Two broad absorption bands are observed between 220-250 nm and 270-300 nm[5]. One source reports a maximum absorption peak at 280 nm[6][7].
This compound oxime Specific experimental UV-Vis data is not widely published[8].

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.

Synthesis of this compound Oxime

The synthesis of this compound oxime can be achieved through the reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base[9].

  • Dissolution : Dissolve this compound (1 equivalent) in ethanol[2].

  • Addition of Reagents : Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate (B1210297) (1.1 equivalents) or sodium carbonate to the solution[2][9][10].

  • Reaction : Stir the mixture at room temperature for 2-4 hours or reflux for 2 hours[2][10]. The progress of the reaction can be monitored by thin-layer chromatography (TLC)[2].

  • Workup : After the reaction is complete, evaporate the solvent under reduced pressure[2][10].

  • Purification : The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by TLC on silica gel to yield the pure oxime as a mixture of syn and anti isomers[2][10].

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer[2][3].

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube[1][3].

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds[3].

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum, which typically requires a larger number of scans compared to ¹H NMR[3].

  • Data Processing and Referencing : Process the spectra by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, using the residual solvent peak as a secondary reference[1][3].

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory[2][3].

  • Background Spectrum : Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O[3].

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact[3].

  • Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The usual spectral range is 4000-400 cm⁻¹[3].

  • Data Processing : The final IR spectrum is produced by automatic subtraction of the background spectrum from the sample spectrum[3].

Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with potassium bromide and pressing it into a thin pellet[1].

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, commonly using electron ionization (EI) at 70 eV[2][3].

  • Sample Introduction : Introduce a small amount of the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS)[1][3].

  • Ionization : In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation[3].

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight)[3].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are measured on a double-beam spectrophotometer[2].

  • Sample Preparation : Prepare solutions of the compounds in a suitable solvent, such as ethanol, at a concentration of approximately 10⁻⁵ M[2].

  • Spectrum Acquisition : Record the spectra in a quartz cuvette with a 1 cm path length over a wavelength range of 200-400 nm[2].

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its oxime derivative.

Spectroscopic_Comparison cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product 1H_imidazole_2_carbaldehyde This compound Reaction Reaction with Hydroxylamine HCl 1H_imidazole_2_carbaldehyde->Reaction NMR NMR (¹H, ¹³C) 1H_imidazole_2_carbaldehyde->NMR IR IR 1H_imidazole_2_carbaldehyde->IR MS Mass Spec. 1H_imidazole_2_carbaldehyde->MS UV_Vis UV-Vis 1H_imidazole_2_carbaldehyde->UV_Vis Oxime_Derivative This compound oxime Reaction->Oxime_Derivative Oxime_Derivative->NMR Oxime_Derivative->IR Oxime_Derivative->MS Oxime_Derivative->UV_Vis

Caption: Workflow for the synthesis and comparative spectroscopic analysis.

References

A Comparative Guide to the Reactivity of 1H-imidazole-2-carbaldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1H-imidazole-2-carbaldehyde with a selection of common aromatic aldehydes: benzaldehyde, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde. This analysis is crucial for professionals in drug development and organic synthesis, where understanding the electrophilic nature of aldehyde substrates is paramount for predicting reaction outcomes and designing efficient synthetic routes. The comparison is supported by experimental data from key organic reactions, detailed experimental protocols, and computational analysis.

Executive Summary

The reactivity of aromatic aldehydes is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity and thus reduce reactivity.

Based on this principle and supported by the data herein, the general reactivity trend for the compared aldehydes is:

4-Nitrobenzaldehyde > this compound ≈ Benzaldehyde > 4-Methoxybenzaldehyde

This compound's position in this trend is noteworthy. The imidazole (B134444) ring is electron-rich and can act as an electron-donating group, which would suggest decreased reactivity. However, the "pyridine-like" nitrogen atom in the imidazole ring can also exert an electron-withdrawing inductive effect, which, combined with the ability to protonate and further enhance electrophilicity, places its reactivity in a nuanced position, generally comparable to or slightly more reactive than benzaldehyde, but significantly less reactive than 4-nitrobenzaldehyde.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from key reactions that illustrate the relative reactivities of the selected aromatic aldehydes.

Table 1: Knoevenagel Condensation Reactivity Data

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

AldehydeActive Methylene CompoundCatalystReaction Time (h)Yield (%)Reference
BenzaldehydeMalononitrilePiperidine285[1]
4-NitrobenzaldehydeMalononitrilePiperidine0.595[1]
4-MethoxybenzaldehydeMalononitrilePiperidine570[1]
This compoundMalononitrileImidazole392[2]

Note: Reaction conditions may vary between studies, affecting direct comparability. The data presented is for illustrative purposes based on available literature.

Table 2: Relative Reaction Rates in Condensation Reactions

Kinetic studies provide a more direct measure of reactivity. The following data is derived from studies on the condensation of aromatic aldehydes with active methylene compounds.

AldehydeRelative Rate Constant (k_rel)Reference
Benzaldehyde1.00[3]
4-Nitrobenzaldehyde5.62[3]
4-Methoxybenzaldehyde0.34[3]
This compoundNot directly measured, but expected to be slightly > 1 based on electronic properties.N/A

Table 3: Computational Data - Electrophilicity Index (ω)

The electrophilicity index (ω) is a quantum chemical descriptor that quantifies the ability of a molecule to accept electrons. A higher value indicates greater electrophilicity and reactivity towards nucleophiles.

AldehydeHOMO Energy (eV)LUMO Energy (eV)Electrophilicity Index (ω) (eV)Reference
Benzaldehyde-6.89-1.891.58[4]
4-Nitrobenzaldehyde-7.52-2.632.98[4]
4-Methoxybenzaldehyde-6.45-1.541.22[4]
This compound-6.58-2.131.95[5][6]

Note: Values are calculated using Density Functional Theory (DFT) and may vary depending on the computational method and basis set used.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Knoevenagel Condensation: Comparative Study

Objective: To compare the reactivity of the four aldehydes in a Knoevenagel condensation with malononitrile.

Materials:

  • Benzaldehyde

  • 4-Nitrobenzaldehyde

  • 4-Methoxybenzaldehyde

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin-Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure: [1]

  • Set up four parallel reactions. In each of four 25 mL round-bottom flasks, dissolve 1.0 mmol of one of the aldehydes in 10 mL of ethanol.

  • To each flask, add 1.0 mmol of malononitrile.

  • To each flask, add 0.1 mmol of piperidine.

  • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 15 minutes).

  • Record the time required for the disappearance of the starting aldehyde.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Calculate the percentage yield for each reaction.

Wittig Reaction: A General Protocol

Objective: To synthesize an alkene from an aromatic aldehyde via the Wittig reaction.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Dichloromethane (B109758) (solvent)

  • Standard laboratory glassware

Procedure: [7]

  • Dissolve 1.0 mmol of the aromatic aldehyde in 10 mL of dichloromethane in a round-bottom flask.

  • Add 1.1 mmol of the Wittig reagent to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Perkin Reaction: A General Protocol

Objective: To synthesize an α,β-unsaturated carboxylic acid from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Standard laboratory glassware

Procedure: [8]

  • In a round-bottom flask, combine 1.0 mmol of the aromatic aldehyde, 1.5 mmol of acetic anhydride, and 1.0 mmol of anhydrous sodium acetate.

  • Heat the mixture under reflux for 4-5 hours.

  • Pour the hot reaction mixture into a beaker of cold water.

  • The product will precipitate as a solid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aromatic Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Active Methylene (CH2(CN)2) Carbanion Carbanion (-CH(CN)2) ActiveMethylene->Carbanion Base Base (Piperidine) Base->ActiveMethylene Deprotonation Carbanion->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Alkoxide->Product Protonation & Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Experimental_Workflow_Comparison cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Aldehyde1 Aldehyde 1 (this compound) Reaction Add Active Methylene Compound + Catalyst (Identical Conditions) Aldehyde1->Reaction Aldehyde2 Aldehyde 2 (Benzaldehyde) Aldehyde2->Reaction Aldehyde3 Aldehyde 3 (4-Nitrobenzaldehyde) Aldehyde3->Reaction Aldehyde4 Aldehyde 4 (4-Methoxybenzaldehyde) Aldehyde4->Reaction Monitoring Monitor by TLC (Time Course) Reaction->Monitoring Workup Workup & Isolation Monitoring->Workup Yield Calculate Yield Workup->Yield Comparison Compare Reaction Times & Yields Yield->Comparison

Caption: Workflow for Comparative Reactivity Study.

Reactivity_Trend cluster_0 Decreasing Reactivity (Increasing Electron Donation) Nitro 4-Nitrobenzaldehyde (Strongly EWG) Imidazole This compound (Electron-withdrawing/donating) Nitro->Imidazole Benzaldehyde Benzaldehyde (Neutral) Imidazole->Benzaldehyde Methoxy 4-Methoxybenzaldehyde (Strongly EDG) Benzaldehyde->Methoxy

Caption: Logical Relationship of Aldehyde Reactivity.

References

A Comparative Guide to Formylating Agents for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the imidazole (B134444) ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The selection of an appropriate formylating agent for the cyclization of 1,2-diamino precursors is a critical step that can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common formylating agents—formic acid, N,N-dimethylformamide (DMF), and triethyl orthoformate—for the synthesis of benzimidazoles, a key subclass of imidazoles. The information is supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic needs.

Performance Comparison of Formylating Agents

The efficacy of different formylating agents in the synthesis of benzimidazole (B57391) from o-phenylenediamine (B120857) is summarized below. While reaction conditions vary, this table provides a comparative overview of their performance based on reported yields.

Formylating AgentCatalyst/PromoterSolventTemperatureTimeYield (%)Reference(s)
90% Formic AcidNoneNone (neat)100°C2 h83-85%[1]
N,N-Dimethylformamide (DMF)Butanoic AcidDMFMicrowave10-15 min85-95%[2]
Triethyl OrthoformateTMSClNone (neat)145°C then 50°C~3.5 h55%*[3]
Triethyl OrthoformateAcetic AnhydrideAcetic AnhydrideReflux5 h83%**[4]

*Yield reported for the synthesis of a sterically hindered N,N'-dimesitylbenzimidazolium salt.[3] **Yield reported for the synthesis of a more complex substituted benzimidazole derivative.[4]

Experimental Protocols

Detailed methodologies for the synthesis of benzimidazole using each of the compared formylating agents are provided below.

Protocol 1: Synthesis of Benzimidazole using Formic Acid

This robust and high-yielding protocol is adapted from Organic Syntheses.[1]

Materials:

  • o-Phenylenediamine (54 g, 0.5 mole)

  • 90% Formic acid (32 mL, 0.75 mole)

  • 10% Sodium hydroxide (B78521) solution

  • Decolorizing carbon

  • Water

Procedure:

  • In a 500-mL round-bottomed flask, combine o-phenylenediamine and 90% formic acid.

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus (B1172312) paper.

  • Collect the crude benzimidazole by suction filtration, rinsing the flask with ice-cold water.

  • Press the crude product on the filter and wash with approximately 50 mL of cold water.

  • For purification, dissolve the crude product in 750 mL of boiling water, add 2 g of decolorizing carbon, and digest for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated filter.

  • Cool the filtrate to 10-15°C to crystallize the product.

  • Collect the white benzimidazole crystals by filtration, wash with 50 mL of cold water, and dry at 100°C. The expected yield is 49-50.5 g (83-85%).[1]

Protocol 2: Synthesis of Benzimidazoles using N,N-Dimethylformamide (DMF)

This microwave-assisted protocol offers a rapid and efficient route to benzimidazoles.[2]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Butanoic acid (0.2 mmol)

Procedure:

  • In a microwave reaction vessel, combine the substituted o-phenylenediamine, DMF, and butanoic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power to maintain the desired temperature (e.g., 150°C) for 10-15 minutes.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired benzimidazole derivative in good to excellent yields (typically 85-95%).[2]

Protocol 3: Synthesis of N-Substituted Benzimidazolium Salts using Triethyl Orthoformate

This method is particularly useful for synthesizing sterically hindered N-substituted benzimidazoles and their corresponding salts.[3]

Materials:

  • N¹,N²-Diarylbenzene-1,2-diamine (e.g., N¹,N²-bis(2,4,6-trimethylphenyl)benzene-1,2-diamine) (1 mmol)

  • Triethyl orthoformate (1.5 mmol)

  • Trimethylsilyl (B98337) chloride (TMSCl) (2.2 mmol)

Procedure:

  • In a reaction flask, heat a mixture of the N¹,N²-diarylbenzene-1,2-diamine and triethyl orthoformate at 145°C for 20 minutes.

  • Cool the reaction mixture to 50°C.

  • Slowly add trimethylsilyl chloride to the mixture.

  • Stir the reaction mixture at 50°C for 3 hours.

  • After cooling to room temperature, remove volatile components under vacuum.

  • Wash the resulting solid with a suitable solvent (e.g., diethyl ether or pentane) to afford the crude benzimidazolium salt.

  • Further purification can be achieved by recrystallization.

Reaction Mechanisms and Logical Workflow

The synthesis of benzimidazoles from o-phenylenediamines and a one-carbon source generally proceeds via a cyclocondensation reaction. The formylating agent provides the electrophilic carbon that is attacked by the nucleophilic amino groups of the diamine, leading to ring closure and subsequent aromatization.

formylating_agents_comparison cluster_start Starting Material cluster_agents Formylating Agents cluster_process Reaction & Cyclization cluster_product Product start o-Phenylenediamine process Cyclocondensation start->process Reacts with agent1 Formic Acid agent1->process agent2 DMF agent2->process agent3 Triethyl Orthoformate agent3->process product Benzimidazole process->product Forms

Caption: Workflow for benzimidazole synthesis using different formylating agents.

References

A Comparative NMR Analysis of 1H-imidazole-2-carbaldehyde and Its 4/5-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced NMR spectral differences between the positional isomers of 1H-imidazole-carbaldehyde. This guide provides a side-by-side comparison of their ¹H and ¹³C NMR data in DMSO-d₆, details the experimental protocols for data acquisition, and visualizes the key chemical phenomena influencing their spectra.

The isomeric forms of 1H-imidazole-carbaldehyde, specifically the 2- and 4(5)-carbaldehyde isomers, are foundational building blocks in medicinal chemistry and materials science. A precise understanding of their structure is paramount for their application in the synthesis of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these isomers. This guide presents a comparative analysis of their NMR spectra, highlighting the distinct features that enable their differentiation.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1H-imidazole-2-carbaldehyde and 1H-imidazole-4(5)-carbaldehyde in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data for the 4(5)-isomer reflects the rapid tautomeric equilibrium between the 4- and 5-carbaldehyde forms, which results in averaged signals for the C4 and C5 positions.

Table 1: ¹H NMR Spectral Data in DMSO-d₆

CompoundH2 (ppm)H4 (ppm)H5 (ppm)CHO (ppm)NH (ppm)
This compound-7.347.349.5513.50
1H-imidazole-4(5)-carbaldehyde7.997.947.949.74~13.0

Table 2: ¹³C NMR Spectral Data in DMSO-d₆

CompoundC2 (ppm)C4 (ppm)C5 (ppm)CHO (ppm)
This compound145.6122.7131.9181.3
1H-imidazole-4(5)-carbaldehyde139.4129.5134.9184.5

Note: The chemical shift of the NH proton can be broad and its position may vary depending on concentration and temperature.

Key Differentiating Features in NMR Spectra

The primary distinction between the 2- and 4(5)-isomers lies in the chemical shifts of the imidazole (B134444) ring protons and carbons. In this compound, the C4 and C5 protons and carbons exhibit distinct signals. Conversely, due to the rapid proton exchange between the N1 and N3 positions in 1H-imidazole-4(5)-carbaldehyde, the C4 and C5 positions become chemically equivalent on the NMR timescale, leading to a single, averaged signal for H4/H5 and a broadened or averaged signal for C4/C5.

Furthermore, the aldehyde proton and carbon in the 2-isomer are generally found at a slightly lower chemical shift compared to the 4(5)-isomer, reflecting the different electronic environments.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for imidazole-carbaldehyde isomers.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the imidazole-carbaldehyde sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Temperature: 298 K.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Number of Scans: 16 or more, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualization of Tautomerism in 1H-imidazole-4(5)-carbaldehyde

The observed NMR spectrum of 1H-imidazole-4(5)-carbaldehyde is a direct consequence of the tautomeric equilibrium between the 4-formyl and 5-formyl isomers. This rapid proton transfer between the ring nitrogens leads to an averaging of the chemical environments of the C4 and C5 positions.

Caption: Tautomeric equilibrium of 1H-imidazole-4(5)-carbaldehyde.

This guide provides a foundational understanding of the NMR characteristics of this compound and its 4(5)-isomers. For more complex analyses, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are recommended for unambiguous signal assignment.

References

A Researcher's Guide to Purity Assessment of Synthesized 1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in chemical research and drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 1H-imidazole-2-carbaldehyde is a key building block in medicinal chemistry, notably in the development of novel protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential therapeutic applications.[1] Ensuring its purity is a critical step to validate experimental outcomes and meet regulatory standards.

This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized this compound. It includes summaries of quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most appropriate methods for their needs.

Data Presentation: A Comparative Overview

The purity of this compound can be determined using several orthogonal analytical methods. Each technique offers unique insights into the sample's composition.

Table 1: Physicochemical Properties and Expected Analytical Data for this compound

PropertyExpected Value/CharacteristicSource(s)
Molecular Formula C₄H₄N₂O[2]
Molecular Weight 96.09 g/mol [2]
Appearance Beige to white crystalline solid[3][4]
Melting Point 206-209 °C (with decomposition)[1][3][5][6]
¹H NMR (DMSO-d₆) δ ~9.64 ppm (s, 1H, CHO), ~7.42 ppm (s, 2H, imidazole (B134444) protons), ~13.60 (s, 1H, NH)[3][7][8]
¹³C NMR (DMSO-d₆) δ ~181.7 ppm (CHO), ~146.1 ppm (C2), ~123.5-129.0 ppm (C4/C5)[6][7][8]
Mass Spec (EI) Molecular Ion [M]⁺ at m/z 96; Key fragments at m/z 68 ([M-CO]⁺)[2][7]

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Comparison of Key Purity Assessment Techniques

TechniquePrincipleAdvantagesCommon Limitations
Melting Point Determination of the temperature range over which the solid melts.Fast, simple, and inexpensive. A sharp range close to the literature value indicates high purity.[9]Not quantitative. Insensitive to impurities with similar melting points.
HPLC Separation of components in a liquid mixture based on their differential partitioning between a stationary and mobile phase.Highly quantitative, reproducible, and can separate a wide range of impurities.[9][10]Requires method development (column, mobile phase, etc.).
GC-MS Separation of volatile components followed by their detection and identification using mass spectrometry.Excellent for volatile impurities; provides structural information for impurity identification.[10]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to provide structural and quantitative information.Provides detailed structural confirmation. Quantitative NMR (qNMR) offers high precision without a reference standard for the impurity itself.[9][11]Lower sensitivity compared to chromatographic methods. Can be expensive.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, and other elements.Provides a fundamental measure of elemental composition, confirming the empirical formula of the bulk sample.[11]Does not distinguish between the main compound and isomers or impurities with the same elemental composition.

Experimental Workflows and Logic

Visualizing the experimental process is crucial for planning and execution. The following diagrams illustrate the general workflow for synthesis and purity analysis.

G cluster_0 Synthesis & Purification cluster_1 Purity Assessment Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Preliminary Preliminary Check (TLC, Melting Point) Purification->Preliminary Dried Sample Quantitative Quantitative Analysis (HPLC, GC-MS, qNMR) Preliminary->Quantitative Structural Structural Confirmation (¹H NMR, ¹³C NMR, MS) Preliminary->Structural Elemental Elemental Analysis Quantitative->Elemental

Caption: General workflow from synthesis to comprehensive purity assessment.

G Compound Synthesized This compound MP Melting Point Compound->MP Initial Screen HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Purity Purity (%) MP->Purity Qualitative HPLC->Purity Quantitative GCMS->Purity Quantitative Identity Structural Identity GCMS->Identity MS Fragmentation Volatiles Volatile Impurities GCMS->Volatiles NMR->Purity Quantitative (qNMR) NMR->Identity Definitive

Caption: Logical relationships between analytical methods and the data they provide.

Experimental Protocols

The following are generalized protocols based on established methods. Researchers should optimize these for their specific instrumentation and laboratory conditions.

Melting Point Determination

A sharp melting point range close to the literature value (206-209 °C) is indicative of high purity.[3][9]

  • Objective: To assess purity based on the melting temperature range.

  • Instrumentation: Standard melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered, dry sample into a capillary tube.

    • Insert the capillary tube into the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound will typically have a sharp melting range of 1-2 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for quantifying the purity of the synthesized compound by separating it from non-volatile impurities.[9]

  • Objective: To quantify the purity of the compound by separating it from impurities.

  • Instrumentation: HPLC system with a UV or Diode-Array Detector (DAD).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[10][12]

    • Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: Monitor at the maximum absorbance wavelength (likely around 280 nm).[10]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 0.1 mg/mL).

  • Analysis: Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for the identification and quantification of volatile impurities.[10]

  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main compound.

  • Instrumentation: GC system coupled to a Mass Spectrometric (MS) detector.

  • Chromatographic Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Injector Temperature: 250 °C.[10]

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[10]

  • MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or ethyl acetate.

  • Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum (molecular ion at m/z 96).[2] Quantify purity using the area percent method and identify impurities by interpreting their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment. The absence of significant impurity peaks indicates high purity.[9]

  • Objective: To confirm the chemical structure and assess purity by identifying signals from impurities.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[7][13]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantification is desired.

    • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).[13]

    • Analysis: Confirm the presence of characteristic signals for this compound.[7][8] Integrate all signals and compare them to the main compound's signals to estimate the level of impurities. For precise quantification (qNMR), a certified internal standard is required.[11]

References

Performance Benchmark of 1H-Imidazole-2-Carbaldehyde Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of novel therapeutic agents. Its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated a wide spectrum of biological activities, including promising anticancer and antimicrobial properties. This guide provides an objective comparison of the performance of various this compound derivatives in key biological assays, supported by experimental data and detailed protocols to aid in research and development.

Anticancer Activity: Benchmarking Against Key Cancer Cell Lines

Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Imidazole (B134444) Derivatives

Compound IDDerivative TypeMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
Compound 1 Imidazole-2-thione< 5< 5< 5[1]
Compound 2 Imidazole-2-thione3.37--[1]
Compound 3 Benzimidazole---[2]
Compound 4 Thiosemicarbazone---[3]
Compound 5 Imidazole-based---[4]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

The anticancer potential of these derivatives is often linked to their ability to interfere with critical cellular processes.[5] Some imidazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1]

Antimicrobial Activity: Efficacy Against Bacterial and Fungal Pathogens

This compound derivatives, especially their Schiff base and metal complex forms, have shown significant promise as antimicrobial agents.[6][7][8] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazole Derivatives

Compound IDDerivative TypeS. aureus (G+)E. coli (G-)C. albicans (Fungus)Reference
Zn(L1) Complex Imidazole-2-carbaldehyde Schiff BaseHighly ActiveHighly Active-[7]
Zn(L2) Complex Imidazole-2-carbaldehyde Schiff BaseHighly ActiveHighly Active-[7]
HL1 Imidazole Derivative---[9]
HL2 Imidazole Derivative---[9]
Various Imidazole-based---[10]

Note: "Highly Active" indicates significant inhibition as reported in the study, without specific MIC values provided. Data is compiled from multiple sources and direct comparison should be made with caution.

The antimicrobial mechanism of imidazole derivatives can involve the disruption of microbial cell membranes and the inhibition of essential enzymes, such as those involved in ergosterol (B1671047) biosynthesis in fungi.[6] The chelation of metal ions by Schiff base derivatives can also enhance their bactericidal activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays cited in this guide.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, or HCT-116) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a further 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the test compound and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows

Experimental Workflow for Screening Novel Compounds

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Start This compound Condensation Condensation Reaction Start->Condensation Amine Amine / Thiosemicarbazide Amine->Condensation Derivative Schiff Base / Thiosemicarbazone Derivative Condensation->Derivative Purification Purification & Characterization (NMR, IR, MS) Derivative->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Data Data Analysis (IC50 / MIC) Anticancer->Data Antimicrobial->Data Pathway Signaling Pathway Analysis Data->Pathway

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathways in Anticancer Activity

Some imidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and B-Raf/MEK/ERK pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[11]

G cluster_inhibitor Potential Inhibition Site VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Imidazole Imidazole Derivatives Imidazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

B-Raf/MEK/ERK Signaling Pathway

The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which regulates cell division and differentiation. Mutations in the B-Raf gene are common in many cancers.

G cluster_inhibitor Potential Inhibition Site GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Imidazole Imidazole Derivatives Imidazole->BRaf

Caption: Simplified B-Raf/MEK/ERK signaling pathway.

Antimicrobial Mechanism of Action

The antimicrobial action of imidazole derivatives often involves disruption of the cell membrane or inhibition of key metabolic pathways.

G cluster_compound Imidazole Derivative cluster_cell Microbial Cell Imidazole This compound Derivative Membrane Cell Membrane Disruption Imidazole->Membrane Ergosterol Inhibition of Ergosterol Biosynthesis Imidazole->Ergosterol Leakage Leakage of Cellular Contents Membrane->Leakage Death Cell Death Ergosterol->Death Leakage->Death

Caption: General antimicrobial mechanisms of action.

References

A Comparative Analysis of the Chelating Properties of Schiff Bases Derived from Different Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the coordination chemistry of Schiff bases synthesized from 2-imidazolecarboxaldehyde, 4-imidazolecarboxaldehyde, and 4,5-imidazoledicarboxaldehyde reveals distinct differences in their chelating behavior, influenced by the position and number of coordinating nitrogen atoms within the imidazole (B134444) ring. This guide provides a comparative overview of their synthesis, metal-coordinating properties, and the experimental methodologies used to determine their stability, offering valuable insights for researchers in coordination chemistry, materials science, and drug development.

Schiff bases derived from imidazole aldehydes are a versatile class of ligands renowned for their ability to form stable complexes with a wide range of metal ions. The inherent biological activity of the imidazole moiety, coupled with the synthetic flexibility of the imine linkage, makes these compounds promising candidates for applications in catalysis, sensing, and medicinal chemistry. The specific isomer of the imidazole aldehyde used as a precursor significantly impacts the steric and electronic properties of the resulting Schiff base, thereby influencing its chelating capabilities.

Synthesis of Imidazole-Based Schiff Bases: A General Overview

The synthesis of Schiff bases from imidazole aldehydes follows a general condensation reaction between the aldehyde and a primary amine. The specific reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity.

For instance, Schiff bases from 2-imidazolecarboxaldehyde are often prepared by refluxing the aldehyde with a chosen primary amine in an alcoholic solvent, such as methanol (B129727) or ethanol. The reaction typically proceeds to completion within a few hours, yielding the desired imine product. Similarly, Schiff bases derived from 4-imidazolecarboxaldehyde can be synthesized under comparable conditions.

The synthesis of Schiff bases from 4,5-imidazoledicarboxaldehyde presents an opportunity to create binucleating ligands, where two metal centers can be coordinated by the same ligand molecule. This is achieved by reacting the dialdehyde (B1249045) with two equivalents of a primary amine.

Comparative Chelating Properties

The position of the imine nitrogen relative to the imidazole ring nitrogen atoms is a critical determinant of the chelating properties of these Schiff bases. This positioning dictates the size and stability of the resulting chelate rings upon coordination with a metal ion.

  • Schiff Bases from 2-Imidazolecarboxaldehyde: These ligands typically act as bidentate N,N-donors, coordinating to a metal ion through the imine nitrogen and the adjacent imidazole nitrogen (N1). This arrangement forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

  • Schiff Bases from 4-Imidazolecarboxaldehyde: In this case, the imine nitrogen is further removed from the imidazole nitrogen atoms. Chelation can occur through the imine nitrogen and one of the imidazole nitrogens (N1 or N3). This results in the formation of a larger, and potentially less stable, seven-membered chelate ring. The flexibility of this longer linker may also allow for different coordination modes, including bridging between two metal centers.

  • Schiff Bases from 4,5-Imidazoledicarboxaldehyde: These ligands possess two imine functionalities and can act as tetradentate donors, capable of coordinating to two different metal ions simultaneously or wrapping around a single metal ion in a pincer-like fashion. The resulting coordination complexes can exhibit interesting magnetic and catalytic properties due to the proximity of the two metal centers.

Quantitative Comparison of Metal Complex Stability

Based on this principle, it is expected that Schiff bases derived from 2-imidazolecarboxaldehyde would form the most stable complexes with a given metal ion due to the formation of a five-membered chelate ring. The stability of complexes with Schiff bases from 4-imidazolecarboxaldehyde would likely be lower due to the formation of a larger seven-membered ring. The stability of binuclear complexes with ligands from 4,5-imidazoledicarboxaldehyde would be influenced by a combination of factors, including the nature of the metal ion and the geometric constraints of the ligand.

Table 1: Predicted Relative Stability of Metal Complexes with Imidazole-Derived Schiff Bases

Imidazole Aldehyde PrecursorTypical Chelate Ring SizePredicted Relative Stability
2-Imidazolecarboxaldehyde5-memberedHigh
4-Imidazolecarboxaldehyde7-memberedModerate to Low
4,5-ImidazoledicarboxaldehydeVaries (often binuclear)Variable, dependent on coordination mode

Experimental Protocols

The determination of the chelating properties and stability constants of these Schiff base-metal complexes relies on a combination of synthetic and analytical techniques.

Synthesis of Imidazole-Based Schiff Bases: A General Protocol
  • Dissolution: Dissolve one equivalent of the respective imidazole aldehyde (2-imidazolecarboxaldehyde, 4-imidazolecarboxaldehyde, or 4,5-imidazoledicarboxaldehyde) in a suitable solvent, typically methanol or ethanol.

  • Addition of Amine: To the stirred solution, add a stoichiometric amount of the desired primary amine (one equivalent for monoaldehydes, two equivalents for the dialdehyde).

  • Reaction: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes in solution.

  • Preparation of Solutions: Prepare standard solutions of the Schiff base ligand, the metal salt of interest (e.g., CuCl₂, NiCl₂, ZnCl₂), a standard acid (e.g., HCl), and a standard base (e.g., NaOH) in a suitable solvent system (often a water-organic solvent mixture to ensure solubility). The ionic strength of the solutions should be maintained constant using a background electrolyte (e.g., KNO₃ or NaClO₄).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of a solution containing the ligand and the metal ion in a thermostated titration vessel.

  • Titration: Titrate the solution with the standard base, recording the pH after each addition.

  • Data Analysis: The titration data (pH versus volume of base added) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software that employs numerical methods to solve the mass-balance equations for all species in equilibrium.

Visualizing Synthesis and Chelation

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for a generic imidazole-based Schiff base and the comparative chelation modes.

Synthesis ImidazoleAldehyde Imidazole Aldehyde (2-, 4-, or 4,5-) SchiffBase Imidazole Schiff Base ImidazoleAldehyde->SchiffBase + R-NH2 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SchiffBase Water H2O SchiffBase->Water - H2O ChelationModes cluster_2 From 2-Imidazolecarboxaldehyde cluster_4 From 4-Imidazolecarboxaldehyde cluster_45 From 4,5-Imidazoledicarboxaldehyde M1 M N1_1 N M1->N1_1 N_imine1 N M1->N_imine1 N1_1->N_imine1 5-membered ring M2 M N1_2 N M2->N1_2 N_imine2 N M2->N_imine2 N1_2->N_imine2 7-membered ring M3a M1 N1_3a N M3a->N1_3a N_imine3a N M3a->N_imine3a M3b M2 N1_3b N M3b->N1_3b N_imine3b N M3b->N_imine3b

Safety Operating Guide

Proper Disposal of 1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL OVERVIEW

The proper disposal of 1H-imidazole-2-carbaldehyde is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound is classified as a hazardous substance, and its handling and disposal require strict adherence to established protocols to mitigate risks to personnel and the environment. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste streams.[1][2]

The primary and recommended method of disposal is to collect all waste containing this compound in clearly labeled, compatible containers and arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Hazard Identification and Safety Data

Before handling, it is essential to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets and chemical databases, dictates the necessary precautions for handling and disposal.

PropertyDataSource(s)
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2][3][4][5]
Signal Word Warning[3][5]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3][4][5]
Physical Form Solid, powder[3]
Incompatible Materials Strong oxidizing agents[2]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Keep refrigerated.[2]

Primary Disposal Protocol: Professional Waste Management

This step-by-step protocol outlines the safest and most compliant procedure for disposing of this compound waste generated in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Nitrile gloves are recommended.[3]

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Body Protection: A fully buttoned laboratory coat.[3]

  • Respiratory Protection: For handling large quantities or in case of dust formation, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[3][5]

Step 2: Waste Collection

All waste materials containing this compound must be collected at the point of generation.

  • Container: Use a designated, sealable, and chemically compatible hazardous waste container. The original chemical container is often a suitable choice.[1][6] The container must be in good condition, free of leaks, and clean on the exterior.[6][7]

  • Waste Streams: Collect the following as hazardous waste:

    • Unused or surplus this compound.

    • Contaminated materials such as weighing paper, pipette tips, gloves, and spill cleanup debris.

    • Solutions containing the compound.

  • Segregation: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[2][8] It is best practice to collect it as a separate waste stream unless otherwise directed by your EHS department.[9]

Step 3: Labeling

Proper labeling is crucial for safety, compliance, and proper disposal by waste handlers.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[10]

  • Contents: Clearly write the full chemical name, "this compound," and list all constituents, including solvents and their approximate concentrations.[9]

  • Hazard Information: Include the appropriate hazard warnings (e.g., "Irritant").[4]

Step 4: Storage

Store the sealed waste container in a designated and secure satellite accumulation area (SAA) while awaiting pickup.

  • Location: The storage area must be in a well-ventilated location, such as a fume hood or a designated flammable storage cabinet if the waste contains flammable solvents.[9][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[9]

  • Closure: Keep the container tightly closed at all times, except when adding waste.[2][7]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is full (do not fill beyond 90% capacity) or no longer in use, contact your institution's EHS office or the designated hazardous waste disposal service to schedule a pickup.[7]

  • Documentation: Complete any required waste pickup forms as per your institution's procedures.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Handling & Storage cluster_disposal Final Disposal start Generate Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain DO NOT Dispose Down Drain or in Regular Trash start->no_drain collect Collect in Designated, Compatible Waste Container ppe->collect label_waste Label Container Clearly ('Hazardous Waste', Chemical Name) collect->label_waste store Store in Secure SAA (Closed, Secondary Containment) label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Disposal workflow for this compound.

Spill and Decontamination Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. Remove all ignition sources.[11]

  • Assess and Equip: Wear the appropriate PPE as described above. For large spills, respiratory protection may be necessary.[11]

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[2] Place the swept material and any contaminated cleaning tools into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Reporting: Report the spill to your supervisor and EHS department as per institutional policy.

Experimental Protocols: Considerations for In-Lab Treatment (Disclaimer)

IMPORTANT: No specific, validated experimental protocols for the in-lab chemical neutralization of this compound waste are available in the reviewed scientific literature or safety data sheets. The procedures described below are based on general methods for neutralizing other aldehydes (e.g., formaldehyde, acetaldehyde) and have not been tested or validated for this specific compound.

ATTEMPTING THESE PROCEDURES IS NOT RECOMMENDED. They are provided for informational purposes only to address the principles of aldehyde deactivation. Any in-lab treatment of hazardous waste must be performed only after a thorough, substance-specific risk assessment and methods validation by qualified personnel, and in full compliance with local, state, and federal regulations, which may require a specific treatment permit.[10]

Principle of Aldehyde Neutralization with Sodium Bisulfite

Some simple aldehydes can be neutralized through a reaction with sodium bisulfite (NaHSO₃).[11] The reaction involves the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde, forming a water-soluble, non-volatile, and generally less hazardous bisulfite adduct.

Hypothetical, Non-Validated Procedure:

  • Preparation: Work in a certified chemical fume hood while wearing full PPE.

  • Dilution: If the waste is a concentrated solution, it should first be diluted by slowly adding it to a large volume of cold water with stirring.

  • Neutralization: Slowly and with constant stirring, add a prepared solution of sodium bisulfite to the diluted aldehyde waste. The reaction can be exothermic, so slow addition and cooling may be necessary.

  • Testing: After the reaction is complete, the resulting solution would need to be tested to confirm the absence of the aldehyde before any further steps could be considered.

  • Disposal: The final neutralized solution would still need to be disposed of in accordance with institutional and local regulations, which would likely still classify it as chemical waste.

Given the lack of validated data for this compound, the safest and most compliant course of action remains the professional disposal of the untreated hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-imidazole-2-carbaldehyde
Reactant of Route 2
1H-imidazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.